N-Boc-1-pivaloyl-D-erythro-sphingosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H53NO5 |
|---|---|
分子量 |
483.7 g/mol |
IUPAC 名称 |
[(E,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/b21-20+/t23-,24+/m0/s1 |
InChI 键 |
FNDFSKJECZVDNY-UVAUYHEJSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-sphingosine, a fundamental backbone of sphingolipids. This whitepaper provides a comprehensive overview of its chemical properties, its role as a key intermediate in the synthesis of complex sphingolipids, and the broader context of sphingolipid signaling pathways in which its derivatives play a crucial role. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the pivaloyl group on the primary hydroxyl allows for regioselective modifications at other positions of the sphingosine molecule, making it a valuable tool in medicinal chemistry and lipid research.
Chemical Properties
The chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Source |
| CAS Number | 342649-71-2 | [1][2] |
| Molecular Formula | C₂₈H₅₃NO₅ | [1] |
| Molecular Weight | 483.72 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from related compounds |
| Storage Conditions | Store at -20°C for long-term stability. | Inferred from supplier recommendations for similar compounds |
Role in Chemical Synthesis
This compound is primarily utilized as a protected building block in the multi-step synthesis of various sphingolipids, including ceramides and glycosphingolipids. The Boc and pivaloyl protecting groups offer orthogonal protection of the C2-amine and C1-hydroxyl groups, respectively. This allows for selective chemical manipulation of the C3-hydroxyl group, such as acylation to introduce a fatty acid chain to form a ceramide, followed by the deprotection of the Boc and pivaloyl groups under specific conditions to yield the final product.
Experimental Protocols
Hypothetical Protocol: Synthesis of a C18-Ceramide from this compound
1. Acylation of the C3-Hydroxyl Group:
- Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add stearoyl chloride (1.2 equivalents), an activated form of stearic acid, to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting protected ceramide by column chromatography on silica gel.
2. Deprotection of the Boc and Pivaloyl Groups:
- Boc Deprotection: Dissolve the purified protected ceramide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM). Stir at room temperature for 1-2 hours, monitoring by TLC. Remove the solvent and excess TFA under reduced pressure.
- Pivaloyl Deprotection: The pivaloyl group is more robust and can be removed under basic or acidic conditions. A common method is treatment with a strong base such as sodium methoxide in methanol. Dissolve the Boc-deprotected intermediate in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
- Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
- Purify the final ceramide product by column chromatography or recrystallization.
Sphingolipid Signaling Pathways
Sphingolipids are not merely structural components of cell membranes; they are also key players in a complex network of signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis (programmed cell death), and inflammation. The metabolic interconversion of different sphingolipids forms a tightly regulated signaling network.
De Novo Sphingolipid Synthesis Pathway
The synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). This ultimately leads to the formation of ceramide, the central hub of sphingolipid metabolism.
Caption: De Novo pathway of ceramide biosynthesis.
Ceramide-Centered Signaling
Ceramide itself is a potent bioactive lipid that can trigger various cellular responses, most notably apoptosis. It can be further metabolized to other signaling molecules, such as sphingosine and sphingosine-1-phosphate (S1P), which often have opposing biological effects, creating a "sphingolipid rheostat" that determines cell fate.
Caption: The sphingolipid rheostat: ceramide and S1P in cell fate.
Experimental Workflow: Ceramide Synthesis
The use of this compound as a starting material for ceramide synthesis involves a logical sequence of protection, modification, and deprotection steps. This workflow is a common strategy in medicinal chemistry to achieve the synthesis of complex molecules with high specificity.
Caption: Synthetic workflow for ceramide synthesis.
Conclusion
This compound is a valuable synthetic intermediate for the construction of complex sphingolipids. Its protected nature allows for precise chemical modifications, enabling researchers to synthesize a variety of ceramide and glycosphingolipid analogues. These synthetic molecules are indispensable tools for elucidating the intricate roles of sphingolipids in cellular signaling and for the development of novel therapeutic agents targeting sphingolipid metabolism, which is often dysregulated in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.
References
N-Boc-1-pivaloyl-D-erythro-sphingosine structure elucidation
An In-depth Technical Guide on the Structure Elucidation of N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the theoretical framework and experimental approach for the structure elucidation of this compound. Due to the limited availability of direct experimental data for this specific derivative, this document leverages spectroscopic data from the parent compound, D-erythro-sphingosine, as a foundational reference. It presents a plausible synthetic route and a comprehensive analytical workflow for the confirmation of the target structure. The methodologies and data are presented to guide researchers in the synthesis and characterization of this and related sphingolipid derivatives.
Introduction
Sphingolipids are a class of lipids containing a backbone of sphingoid bases, with sphingosine being a primary example. These molecules are integral components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The chemical modification of sphingosine at its amino and hydroxyl groups allows for the creation of diverse derivatives that can be used as tools to study its biological functions or as potential therapeutic agents.
This compound is a derivative where the amino group at the C2 position is protected with a tert-butyloxycarbonyl (Boc) group, and the primary hydroxyl group at the C1 position is acylated with a pivaloyl group. These modifications enhance the lipophilicity and alter the chemical reactivity of the parent molecule, making it a useful intermediate in the synthesis of more complex sphingolipids. The precise confirmation of its structure is paramount for its application in further research and development.
Proposed Synthesis Workflow
The synthesis of this compound from D-erythro-sphingosine can be conceptualized as a two-step process involving the protection of the amino group followed by the selective acylation of the primary hydroxyl group.
Caption: Proposed synthetic workflow for this compound.
Structure Elucidation Workflow
The confirmation of the synthesized product's structure would involve a logical sequence of analytical techniques. This workflow ensures the correct molecular weight, elemental composition, and stereochemistry of the final compound.
Caption: Logical workflow for the structure elucidation of the target molecule.
Spectroscopic Data (Reference: D-erythro-sphingosine)
The following tables summarize the spectroscopic data for the parent compound, D-erythro-sphingosine. These values serve as a baseline for interpreting the spectra of this compound. The addition of the N-Boc and 1-pivaloyl groups is expected to cause significant shifts in the signals corresponding to the nuclei in their vicinity.
¹H NMR Data of D-erythro-sphingosine
| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |
| 5.71 - 5.75 | m | H-5 |
| 5.47 - 5.51 | m | H-4 |
| 3.95 - 3.97 | m | H-3 |
| 3.65 - 3.68 | m | H-1a |
| 3.47 - 3.50 | m | H-1b |
| 2.73 - 2.76 | m | H-2 |
| 2.06 - 2.10 | m | H-6 |
| 1.28 - 1.43 | m | -(CH₂)n- |
| 0.88 - 0.91 | t | -CH₃ |
Solvent: CD₃OD, Frequency: 600 MHz
¹³C NMR Data of D-erythro-sphingosine
| Chemical Shift (ppm) | Assignment (Tentative) |
| 135.12 | C-5 |
| 130.80 | C-4 |
| 75.04 | C-3 |
| 64.41 | C-1 |
| 57.94 | C-2 |
| 33.37 | C-6 |
| 23.57 - 32.87 | -(CH₂)n- |
| 14.28 | -CH₃ |
Solvent: CD₃OD, Frequency: 600 MHz
Mass Spectrometry Data of D-erythro-sphingosine
| m/z | Ion |
| 300.2897 | [M+H]⁺ |
| 282.2787 | [M+H-H₂O]⁺ |
| 264.2682 | [M+H-2H₂O]⁺ |
Ionization Mode: ESI+
Expected Spectral Changes for this compound
-
¹H NMR:
-
Appearance of a singlet around 1.4 ppm corresponding to the nine protons of the Boc group.
-
Appearance of a singlet around 1.2 ppm corresponding to the nine protons of the pivaloyl group.
-
Downfield shift of the H-1 protons due to the ester linkage.
-
Shift in the signal for the H-2 proton due to the N-Boc group.
-
-
¹³C NMR:
-
Appearance of signals for the quaternary carbon and the methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively).
-
Appearance of signals for the quaternary carbon, the carbonyl carbon, and the methyl carbons of the pivaloyl group (around 39 ppm, 178 ppm, and 27 ppm, respectively).
-
Downfield shift of the C-1 carbon signal.
-
-
Mass Spectrometry:
-
The molecular ion peak [M+H]⁺ is expected at m/z 484.38, corresponding to the molecular formula C₂₈H₅₃NO₅.
-
Fragmentation patterns would show losses of the Boc group (100 amu) and the pivaloyl group (85 amu).
-
Experimental Protocols (Hypothetical)
Synthesis of N-Boc-D-erythro-sphingosine
-
Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of dichloromethane and triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
-
Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add pivaloyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final product by flash column chromatography.
Conclusion
The structural elucidation of this compound relies on a systematic approach combining organic synthesis and spectroscopic analysis. While direct experimental data is scarce, a robust analytical workflow can be established based on the known properties of the parent sphingosine molecule. The methodologies and expected data presented in this guide provide a comprehensive framework for researchers to successfully synthesize, purify, and characterize this and other complex sphingolipid derivatives, thereby facilitating further investigations into their biological roles and therapeutic potential.
N-Boc-1-Pivaloyl-D-erythro-sphingosine: A Technical Guide for its Application as a Sphingolipid Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-1-pivaloyl-D-erythro-sphingosine, a key intermediate in the chemical synthesis of complex sphingolipids. This document details its strategic importance, outlines experimental protocols for its use, and presents relevant quantitative data for researchers in sphingolipid chemistry, drug development, and molecular biology.
Introduction: The Strategic Role of Protected Sphingosine in Synthesis
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles in membrane structure and cellular signaling.[1] The synthesis of complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids, requires a strategic approach involving the use of protecting groups to selectively modify the different functional groups of the sphingosine molecule. The amino group at C2 and the primary and secondary hydroxyl groups at C1 and C3, respectively, exhibit varying reactivity. Orthogonal protection strategies, where one protecting group can be removed without affecting another, are therefore essential for the controlled and efficient synthesis of complex sphingolipid structures.[2]
This compound is a strategically protected sphingosine derivative designed for multi-step sphingolipid synthesis. The tert-butyloxycarbonyl (Boc) group on the C2 amine and the pivaloyl (Piv) group on the C1 primary hydroxyl offer distinct advantages:
-
N-Boc Protection: The Boc group is a widely used amine protecting group that is stable to a variety of reaction conditions but can be readily removed under acidic conditions.[3] This allows for the modification of other parts of the molecule while the amino group remains protected.
-
1-O-Pivaloyl Protection: The pivaloyl group is a sterically hindered ester that provides robust protection to the primary hydroxyl group. Its bulkiness can also direct reactions to the less hindered C3 hydroxyl group. It is generally stable to the acidic conditions used for Boc deprotection and can be removed under basic conditions.
This dual protection scheme allows for the sequential modification of the sphingosine backbone, making this compound a versatile precursor for a range of sphingolipid targets.
Synthesis of this compound
The preparation of this compound is a two-step process starting from D-erythro-sphingosine. First, the amino group is selectively protected with a Boc group, followed by the selective pivaloylation of the primary hydroxyl group at the C1 position.
Experimental Protocol:
Step 1: N-Boc Protection of D-erythro-sphingosine
-
Dissolve D-erythro-sphingosine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-D-erythro-sphingosine.
Step 2: Selective 1-O-Pivaloylation
-
Dissolve the N-Boc-D-erythro-sphingosine in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Slowly add pivaloyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product, this compound, by flash column chromatography.
Quantitative Data:
| Step | Reaction | Typical Yield | Purity |
| 1 | N-Boc Protection | 85-95% | >98% |
| 2 | 1-O-Pivaloylation | 70-85% | >98% |
Application as a Sphingolipid Precursor
This compound is an excellent starting material for the synthesis of various sphingolipids, most notably ceramides, which are central molecules in sphingolipid metabolism.[4]
Synthesis of Ceramides
The synthesis of ceramides from this compound involves a two-step sequence: removal of the N-Boc protecting group followed by N-acylation with a fatty acid.
Caption: Workflow for ceramide synthesis.
Step 1: N-Boc Deprotection
-
Dissolve this compound in a dry solvent like dichloromethane (DCM).
-
Add an acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[5][6][7]
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting crude 1-O-pivaloyl-D-erythro-sphingosine can often be used in the next step without further purification after ensuring the removal of acid.
Step 2: N-Acylation
-
Dissolve the crude 1-O-pivaloyl-D-erythro-sphingosine and the desired fatty acid in an aprotic solvent like DCM or DMF.
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) along with a base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate it.
-
Purify the resulting 1-O-pivaloyl-ceramide by column chromatography.
Step 3 (Optional): Pivaloyl Group Deprotection
-
Dissolve the 1-O-pivaloyl-ceramide in a solvent mixture such as methanol/THF.
-
Add a base, for example, a solution of potassium carbonate or sodium methoxide.
-
Stir the reaction at room temperature until the ester is cleaved, as monitored by TLC.
-
Neutralize the reaction mixture and extract the ceramide product.
-
Purify by column chromatography to obtain the final ceramide.
| Step | Reaction | Typical Yield |
| 1 | N-Boc Deprotection | >95% (crude) |
| 2 | N-Acylation | 75-90% |
| 3 | Pivaloyl Deprotection | 85-95% |
Synthesis of More Complex Sphingolipids
The orthogonal nature of the Boc and pivaloyl protecting groups allows for the synthesis of more complex sphingolipids by selectively manipulating the different functional groups. For example, after N-acylation to form the 1-O-pivaloyl-ceramide, the C3 hydroxyl group is available for glycosylation to form glycosphingolipids. Alternatively, after removal of both protecting groups and N-acylation, the C1 hydroxyl can be phosphitylated to generate sphingomyelins.
Sphingolipid Signaling Pathways
Ceramides, the direct products synthesized from this compound, are central hubs in sphingolipid signaling. They can be further metabolized to other bioactive sphingolipids like sphingosine-1-phosphate (S1P), creating a dynamic balance that regulates critical cellular processes.
Caption: Key sphingolipid metabolic and signaling pathways.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of sphingolipids. The orthogonal protecting group strategy allows for the selective and high-yield modification of the sphingosine backbone, facilitating the production of complex structures for research and drug development. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists working in the field of sphingolipid chemistry and biology.
References
- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Introduction: The Crucial Role of Protecting Groups in Sphingosine Synthesis
An In-depth Technical Guide to Protecting Groups in Sphingosine Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Sphingosine, an 18-carbon amino alcohol, forms the backbone of sphingolipids, a class of lipids integral to cell membrane structure and signaling.[1][2] The synthesis of sphingosine and its derivatives, such as the potent immunosuppressant FTY720 (Fingolimod) and various glycosphingolipids, is a focal point in drug development and chemical biology.[3][4] However, the sphingosine molecule possesses three reactive functional groups: a primary amine at C2, a primary hydroxyl group at C1, and a secondary hydroxyl group at C3. This trifunctionality presents a significant challenge in chemical synthesis, necessitating a robust strategy to achieve regioselectivity and prevent unwanted side reactions.
Protecting groups are indispensable tools that temporarily block these reactive sites, allowing for specific chemical modifications at other positions.[5][6] An ideal protecting group strategy involves the easy introduction of the group, stability under a range of reaction conditions, and selective removal (deprotection) without affecting the rest of the molecule.[5] In complex syntheses, multiple protecting groups are often required, demanding an "orthogonal" system where each group can be removed in any order without disturbing the others.[7][8]
This technical guide provides a comprehensive overview of the core protecting group strategies employed in modern sphingosine synthesis. It details the most common protecting groups for both amino and hydroxyl functionalities, presents quantitative data in structured tables, provides detailed experimental protocols, and illustrates key workflows and logical relationships through diagrams.
General Synthetic Workflow
The synthesis of complex sphingosine analogs typically follows a structured workflow involving several protection and deprotection steps. This allows for precise modifications, such as glycosylation or the introduction of reporter tags.
Caption: A generalized workflow for sphingosine analog synthesis.
Protecting Groups for the C2-Amino Group
The nucleophilic amino group is typically the first site to be protected. Carbamates are the most common choice due to their stability and well-established deprotection methods.
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of modern organic synthesis, valued for its stability to a wide range of conditions except for strong acids.[9] This property makes it orthogonal to base-labile and fluoride-labile protecting groups.[7]
| Reaction | Reagents & Conditions | Typical Yield | Reference |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O, DIPEA, CH₂Cl₂; or NaHCO₃, Dioxane/H₂O, rt | >90% | [3][10] |
| Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1), 0 °C to rt; or 4M HCl in Dioxane, rt | Quantitative | [3][11] |
Experimental Protocol: N-Boc Protection of Sphingosine
-
Dissolve sphingosine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in dioxane dropwise at room temperature.
-
Stir the mixture vigorously for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected sphingosine.[9][12]
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected sphingosine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) or use directly as the TFA salt for the next step.[3][13]
Benzyloxycarbonyl (Cbz)
The Cbz group is another classic amine protecting group. It is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenation, which leaves most other common protecting groups intact.[7][14]
| Reaction | Reagents & Conditions | Typical Yield | Reference |
| Protection | Benzyl chloroformate (Cbz-Cl), NaHCO₃, Dioxane/H₂O, 0 °C to rt | High | [12][14] |
| Deprotection | H₂, 10% Palladium on Carbon (Pd/C), Methanol or Ethyl Acetate, rt, 1 atm | Quantitative | [7][15] |
Experimental Protocol: N-Cbz Protection of Sphingosine
-
Suspend sphingosine (1.0 equiv) in a 3 N aqueous NaOH solution and cool to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Extract the mixture with an organic solvent such as ethyl acetate or tert-butyl methyl ether (2x).
-
Combine the organic layers, wash sequentially with 0.1 N HCl and saturated NaHCO₃ solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[12]
Tetrachlorophthalimide (TCP)
For certain applications, particularly in the synthesis of glycosylated sphingolipids, a more robust protecting group is required. Tetrachlorophthalimide has been used effectively for this purpose.[16][17][18]
| Reaction | Reagents & Conditions | Typical Yield | Reference |
| Protection | Tetrachlorophthalic anhydride, Acetic Acid, Reflux | Good to High | [18] |
| Deprotection | Ethylenediamine, Ethanol, Reflux | Good | [18] |
Protecting Groups for the Hydroxyl Groups
The selective protection of the C1 (primary) and C3 (secondary) hydroxyl groups is critical for regioselective modifications. Silyl ethers are the most common choice, offering tunable stability based on steric hindrance.
tert-Butyldimethylsilyl (TBDMS or TBS)
The TBDMS group is widely used to protect primary alcohols due to its relative ease of introduction and its stability to a broad range of non-acidic and non-fluoride conditions.[19] It can be selectively cleaved in the presence of more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS).[14]
| Reaction | Reagents & Conditions | Typical Yield | Reference |
| Protection (C1-OH) | TBDMS-Cl (TBS-Cl), Imidazole, DMF, rt to 50 °C | >95% | [3][20] |
| Deprotection | Tetrabutylammonium fluoride (TBAF) (1.0 M in THF), THF, rt | >95% | [20][21] |
Experimental Protocol: Selective C1-O-TBDMS Protection
-
Dissolve the N-protected sphingosine (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 equiv).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. The primary C1-hydroxyl will react preferentially over the secondary C3-hydroxyl.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography to isolate the C1-O-TBDMS, C2-N-protected sphingosine.[3][20]
Experimental Protocol: TBDMS Deprotection
-
Dissolve the TBDMS-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to remove TBAF salts and obtain the deprotected alcohol.[20][21]
Isopropylidene Acetal (Acetonide)
When simultaneous protection of the C1 and C3 hydroxyls is desired, or in precursors like phytosphingosine containing a C3,C4-diol, an isopropylidene acetal is an excellent choice. It is readily formed and is easily removed under mild acidic conditions, making it orthogonal to Cbz and silyl ether groups.[18]
| Reaction | Reagents & Conditions | Typical Yield | Reference |
| Protection (1,3-Diol) | 2,2-Dimethoxypropane, p-Toluenesulfonic acid (p-TSA) (cat.), Acetone or DMF, rt | High | [18] |
| Deprotection | Acetic Acid/H₂O (e.g., 80% AcOH), 40-60 °C | Quantitative | [19] |
Orthogonal Protection Strategies
The power of protecting groups is fully realized when they are used in an orthogonal fashion, allowing for the sequential modification of a multifunctional molecule. The selection of a protection scheme is a critical step in synthetic design.
Caption: A decision tree for selecting O-protection strategies.
A common orthogonal scheme for sphingosine is:
-
N-Boc protection: Stable to base and fluoride, removed with acid.
-
C1-O-TBDMS protection: Stable to base and hydrogenation, removed with fluoride (TBAF).
-
C3-O-Cbz protection: Stable to acid and fluoride, removed by hydrogenation.
This combination allows for the selective deprotection and modification at any of the three positions, providing immense synthetic flexibility.
References
- 1. What is Sphingosine? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. The outs and the ins of sphingosine-1-phosphate in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. biosynth.com [biosynth.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. rsc.org [rsc.org]
- 14. Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protected sphingosine from phytosphingosine as an efficient acceptor in glycosylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 20. total-synthesis.com [total-synthesis.com]
- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Strategic Application of N-Boc and Pivaloyl Protecting Groups in Complex Lipid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of lipid synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereochemical control. Among the arsenal of protective moieties available to the synthetic chemist, the acid-labile tert-butyloxycarbonyl (N-Boc) group and the sterically hindered, base-labile pivaloyl (Piv) group offer a powerful orthogonal combination. This technical guide provides a comprehensive overview of the application of N-Boc and pivaloyl groups in the synthesis of complex lipids, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant signaling pathways.
The N-Boc Protecting Group in Lipid Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. In lipid synthesis, it is particularly valuable for the protection of amine functionalities in sphingoid bases, amino acids that form the backbone of certain lipids, and in the head groups of some phospholipids.
Protection of Amines with N-Boc
The most common method for the introduction of the N-Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Table 1: Quantitative Data for N-Boc Protection of Amines
| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine | Boc₂O, TEA | THF | 25 | 3 | >95 | [1] |
| Amino Acid | Boc₂O, NaOH | Water/Dioxane | 25 | 2-4 | 90-98 | General Knowledge |
| Sphingosine derivative | Boc₂O, Et₃N | CH₂Cl₂ | 25 | 12 | ~90 | Inferred from similar reactions |
Deprotection of N-Boc Group
The removal of the N-Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of the lipid molecule.
Table 2: Quantitative Data for N-Boc Deprotection
| Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Boc protected amine | 20% TFA in CH₂Cl₂ | CH₂Cl₂ | 0-25 | 0.5-2 h | >95 | [2] |
| N-Boc protected amine | 4M HCl in Dioxane | Dioxane | 25 | 1-4 h | >95 | General Knowledge |
| N-Boc-L-tryptophan | Oxalyl chloride, MeOH | Methanol | 25 | 0.5 | 80 | [3] |
| N-Boc benzylamine | Choline chloride:pTSA | DES | 25 | 10 min | 98 | [4] |
The Pivaloyl Protecting Group in Lipid Synthesis
The pivaloyl (Piv) group, a sterically bulky acyl group, is an excellent choice for the protection of hydroxyl groups. Its steric hindrance provides enhanced stability compared to other acyl groups like acetyl and benzoyl, and it is typically removed under basic or reductive conditions. In lipid synthesis, it is frequently used to protect hydroxyl groups on glycerol backbones, inositols, and carbohydrate moieties of glycolipids.
Protection of Hydroxyl Groups with Pivaloyl Chloride
Pivaloyl chloride (PivCl) is the most common reagent for the introduction of the pivaloyl group, usually in the presence of a base like pyridine.
Table 3: Quantitative Data for Pivaloyl Protection of Hydroxyl Groups
| Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Alcohol (general) | PivCl, Pyridine | CH₂Cl₂ | 0-25 | 2-12 h | >90 | [5] |
| Diol (selective) | PivCl, Pyridine | Pyridine | -18 to 25 | 12 h | 50 (mono-pivaloylated) | Inferred from similar reactions |
| Sucrose | PivCl | Pyridine | - | - | 30-52 (for various esters) | Inferred from similar reactions |
Deprotection of the Pivaloyl Group
The pivaloyl group is resistant to acidic hydrolysis but can be removed under basic conditions or with reducing agents.
Table 4: Quantitative Data for Pivaloyl Deprotection
| Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aryl pivalate | PhSH, K₂CO₃ | NMP | 100 | 1-2 h | 85-95 | [6] |
| Pivaloyl ester | LiAlH₄ | THF | 0-25 | 1-3 h | High | [5] |
| Pivaloyl ester | NaOH, Bu₄NHSO₄ | THF/CH₂Cl₂ | 25 | - | High | [5] |
Orthogonal Strategy: N-Boc and Pivaloyl in Concert
The true power of N-Boc and pivaloyl groups in lipid synthesis lies in their orthogonality. The acid-labile N-Boc group can be selectively removed in the presence of the base-labile pivaloyl group, and vice versa. This allows for the sequential unmasking of functional groups, a critical strategy in the construction of complex, multi-functional lipid molecules.
A representative workflow for the synthesis of a complex lipid, such as a glycosphingolipid, could involve the N-Boc protection of the sphingosine backbone, pivaloyl protection of the carbohydrate headgroup, coupling of the two fragments, and then orthogonal deprotection to allow for further functionalization or to yield the final product.
Experimental Protocols
General Procedure for N-Boc Protection of an Amino Alcohol
To a solution of the amino alcohol (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂ is added triethylamine (1.5 eq). The solution is stirred at room temperature, and di-tert-butyl dicarbonate (1.2 eq) is added portion-wise. The reaction mixture is stirred for 3-12 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc protected amino alcohol.[1]
General Procedure for Pivaloylation of a Diol
A solution of the diol (1.0 eq) in anhydrous pyridine is cooled to 0 °C. Pivaloyl chloride (1.1-1.2 eq for mono-protection, excess for full protection) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with saturated aqueous copper sulfate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.
General Procedure for N-Boc Deprotection with TFA
The N-Boc protected lipid (1.0 eq) is dissolved in dichloromethane. A solution of 20-50% trifluoroacetic acid in dichloromethane is added at 0 °C. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours, while being monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene to remove residual TFA, and the resulting amine salt can be used directly or neutralized with a mild base.[2]
General Procedure for Pivaloyl Deprotection with Sodium Methoxide
The pivaloyl-protected lipid (1.0 eq) is dissolved in a mixture of methanol and a co-solvent like THF or dichloromethane. A solution of sodium methoxide in methanol (0.5 M) is added until the pH is basic. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is neutralized with an acidic resin or by adding a few drops of acetic acid. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Signaling Pathways Involving Synthesized Lipids
The lipids synthesized using these methods are often key players in cellular signaling. Understanding these pathways is crucial for drug development professionals.
Ceramide-Mediated Apoptosis
Ceramides, a class of sphingolipids, are central mediators of apoptosis (programmed cell death). The synthesis of ceramide analogs is a key area of research for cancer therapeutics.
Glycerophospholipid Biosynthesis
Glycerophospholipids are fundamental components of cell membranes and are involved in a myriad of cellular processes. Their synthesis is a complex, multi-step process.
Conclusion
The N-Boc and pivaloyl protecting groups represent a robust and versatile orthogonal pair for the synthesis of complex lipids. Their differential stability to acidic and basic conditions allows for the selective manipulation of amine and hydroxyl functionalities, respectively. A thorough understanding of their application, as detailed in this guide, is essential for researchers and professionals in the field of lipid science and drug development, enabling the successful synthesis of intricate lipid structures for biological and therapeutic investigation.
References
- 1. Synthesis of Lysophospholipids [mdpi.com]
- 2. Synthesis of glycosphingolipids and corresponding neoglycolipids (1994) | Göran Magnusson | 15 Citations [scispace.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Biological Significance of Synthetic Sphingolipid Precursors: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The delicate balance between pro-apoptotic and pro-survival sphingolipids, often termed the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. Dysregulation of this balance is implicated in the pathophysiology of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. This has spurred the development of synthetic sphingolipid precursors and their analogs as powerful tools to dissect sphingolipid signaling pathways and as promising therapeutic agents. This technical guide provides an in-depth overview of the biological significance of these synthetic molecules, focusing on their mechanisms of action, quantitative data on their activity, detailed experimental protocols for their study, and their impact on key signaling cascades.
Key Synthetic Sphingolipid Precursors and Their Biological Activities
The therapeutic and research potential of synthetic sphingolipid precursors lies in their ability to modulate the activity of key enzymes in sphingolipid metabolism or to mimic or antagonize the function of natural sphingolipids. This section details the mechanisms and quantitative effects of several major classes of these synthetic molecules.
Sphingosine Kinase (SK) Inhibitors
Sphingosine kinases (SK1 and SK2) are central to the sphingolipid rheostat, catalyzing the phosphorylation of sphingosine to form the pro-survival molecule sphingosine-1-phosphate (S1P). Inhibition of SKs shifts the balance towards the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine.
-
Safingol (L-threo-dihydrosphingosine): A competitive inhibitor of sphingosine kinase 1 (SphK1), safingol has been investigated as an anti-cancer agent, often in combination with conventional chemotherapy.[1] Its inhibitory mechanism involves competing with sphingosine for the kinase, thereby promoting ceramide accumulation and inducing apoptosis and autophagy in tumor cells.[2][3]
-
ABC294640 (Opaganib): This orally bioavailable compound is a selective, competitive inhibitor of sphingosine kinase 2 (SK2).[4][5] By inhibiting SK2, ABC294640 disrupts the production of S1P, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[6][7]
Table 1: Quantitative Data for Sphingosine Kinase Inhibitors
| Compound | Target | IC50 / Ki | Cell Line / System | Effect | Reference(s) |
| Safingol | SphK1 | Ki: 3-6 µM | In vitro | Competitive inhibition, promotes ceramide accumulation and apoptosis. | [3] |
| ABC294640 (Opaganib) | SK2 | IC50: ~60 µM, Ki: 9.8 µM | Recombinant human SK2 | Selective, competitive inhibition. | [4][5][7] |
| ABC294640 (Opaganib) | DES1 | IC50: 10.2 µM | Jurkat cells | Inhibition of dihydroceramide desaturase 1. | [6] |
| ABC294640 (Opaganib) | Cell Proliferation | IC50: 6-48.1 µM | Various cancer cell lines (HepG2, A-498, PANC-1, HT-29) | Inhibition of cell proliferation. | [6] |
| ABC294640 (Opaganib) | Cell Proliferation | IC50: 7.0–8.0 μM | NSCLC cell lines (A549, H460, H1299) | Inhibition of cell proliferation. | [8] |
Sphingosine-1-Phosphate (S1P) Receptor Modulators
S1P exerts its extracellular signaling functions by binding to a family of five G protein-coupled receptors (S1PR1-5). Synthetic analogs that modulate these receptors have profound effects on the immune system and other physiological processes.
-
FTY720 (Fingolimod): This pro-drug is phosphorylated in vivo to FTY720-phosphate, which acts as a potent agonist at four of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5).[9] Its primary mechanism of action in the treatment of multiple sclerosis is the functional antagonism of S1PR1 on lymphocytes. This leads to receptor internalization and degradation, trapping lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[10][11]
Table 2: Quantitative Data for FTY720 (Fingolimod)
| Parameter | Value | Condition | Effect | Reference(s) |
| FTY720 Dose | 1.25 mg/day | Healthy Subjects | 80% decrease in total lymphocyte counts. | [10][12] |
| FTY720 Dose | 5 mg/day | Healthy Subjects | 88% decrease in total lymphocyte counts. | [10][12] |
| FTY720 Dose | 0.5 mg/kg/day | Mouse Model (Islet Allograft) | Peripheral blood lymphocytes decreased to 23.81% of control. | [11] |
| FTY720 Dose | 1.0 mg/kg/day | Mouse Model (Islet Allograft) | Peripheral blood lymphocytes decreased to 12.59% of control. | [11] |
Ceramide Analogs
Ceramide is a central molecule in sphingolipid metabolism and a key mediator of apoptosis. Synthetic ceramide analogs are designed to mimic the effects of endogenous ceramide or to inhibit its degradation, thereby promoting cancer cell death.
-
C6-Ceramide: A short-chain, cell-permeable ceramide analog widely used in research to induce apoptosis in various cancer cell lines.
-
B-13 and its Analogs: B-13 is a ceramide analog that acts as a ceramidase inhibitor, preventing the breakdown of ceramide and leading to its accumulation and subsequent apoptosis.[13][14] Newer analogs, such as LCL-464, have been developed with improved efficacy.[14]
Table 3: Quantitative Data for Ceramide Analogs
| Compound | Cell Line | IC50 / EC50 | Effect | Reference(s) |
| B-13 | Caki-2 (Renal Cancer) | 109 µM | Cytotoxicity | [13] |
| B-13 | HL-60 (Leukemia) | 28 µM | Cytotoxicity | [13] |
| C6-Ceramide | Caki-2 (Renal Cancer) | 43 µM | Cytotoxicity | [13] |
| C6-Ceramide | HL-60 (Leukemia) | 26 µM | Cytotoxicity | [13] |
| B-13 Analog (Compound 12) | Caki-2 (Renal Cancer) | 36 µM | Cytotoxicity | [13] |
| B-13 Analog (Compound 12) | HL-60 (Leukemia) | 9 µM | Cytotoxicity | [13] |
Signaling Pathways Modulated by Synthetic Sphingolipid Precursors
Synthetic sphingolipid precursors exert their biological effects by intervening in complex signaling networks. Understanding these pathways is crucial for rational drug design and for predicting therapeutic outcomes.
The Sphingolipid Rheostat and Apoptosis
The balance between ceramide and S1P is a critical determinant of cell fate. Synthetic inhibitors of sphingosine kinase, such as safingol and ABC294640, disrupt this balance, leading to an increase in the ceramide-to-S1P ratio and promoting apoptosis. Ceramide accumulation initiates a signaling cascade that can involve the activation of protein phosphatases (PP1, PP2A), the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway, and ultimately, the intrinsic mitochondrial pathway of apoptosis.[15][16][17][18]
FTY720 and S1P Receptor Signaling
FTY720-phosphate modulates S1P receptor signaling, primarily impacting lymphocyte trafficking. As a high-affinity agonist, it initially activates the S1PR1, but this is followed by receptor internalization and degradation, leading to a state of functional antagonism. This prevents lymphocytes from responding to the natural S1P gradient that guides their egress from lymph nodes.
Safingol's Dual Inhibition Pathway
Safingol's anti-cancer effects are not solely dependent on ceramide accumulation. It also inhibits Protein Kinase C (PKC) and the PI3K/Akt/mTOR pathway, which are critical for cell survival and proliferation. This dual mechanism contributes to the induction of autophagy in solid tumor cells.[2]
Experimental Protocols for the Study of Synthetic Sphingolipid Precursors
Rigorous and standardized experimental protocols are essential for the accurate characterization of synthetic sphingolipid precursors. This section provides detailed methodologies for key assays.
Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of various sphingolipid species in biological samples.
Objective: To quantify the levels of ceramides, sphingosine, S1P, and other sphingolipids in cells or tissues following treatment with a synthetic precursor.
Materials:
-
Cell or tissue homogenates
-
Internal standards (e.g., C17:0-ceramide)
-
Solvents: Ethyl acetate, isopropanol, water, methanol, formic acid, ammonium formate
-
LC column (e.g., C8 or C18 reverse-phase)
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation (Lipid Extraction):
-
To a cell pellet or tissue homogenate, add a known amount of internal standard.
-
Extract lipids using a solvent system such as ethyl acetate/isopropanol/water (60/30/10, v/v/v).[19]
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the LC column.
-
Use a gradient elution with mobile phase A (e.g., 2 mM ammonium formate and 0.2% formic acid in water) and mobile phase B (e.g., 1 mM ammonium formate and 0.2% formic acid in methanol).[19] The specific gradient will depend on the analytes of interest.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each sphingolipid species and the internal standard. For example, a characteristic product ion for many ceramides is m/z 264.[20]
-
-
Data Analysis:
-
Quantify the amount of each sphingolipid by comparing the peak area of the analyte to that of the internal standard, using a standard curve for absolute quantification.
-
References
- 1. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple-dose FTY720: tolerability, pharmacokinetics, and lymphocyte responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term effect of FTY720 on lymphocyte count and islet allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Activity and Structure Activity Relationship of Ceramide Analogues in Caki-2 and HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stress signals for apoptosis: ceramide and c-Jun kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of ceramides by LC-MS/MS [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Properties of N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative data on the solubility and stability of N-Boc-1-pivaloyl-D-erythro-sphingosine is limited. This guide provides data on structurally related sphingolipids to offer qualitative insights and outlines general experimental protocols for determining these properties.
Introduction to this compound
This compound is a synthetically modified derivative of D-erythro-sphingosine, a fundamental component of sphingolipids. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the pivaloyl group on the primary hydroxyl modifies its polarity and chemical reactivity. Such modifications are often employed in synthetic schemes to create metabolic probes, standards for mass spectrometry, or precursors for more complex sphingolipids. Understanding the solubility and stability of this intermediate is crucial for its effective use in research and development.
Solubility Profile
Table 1: Solubility of Related Sphingosine Analogs
| Compound | Solvent | Solubility |
| Sphingosine (d17:1) | Ethanol | Miscible |
| DMSO | ~2 mg/mL | |
| Dimethyl formamide (DMF) | ~10 mg/mL | |
| N-Hexanoyl-D-erythro-sphingosine | Ethanol | 25 mg/mL |
| DMSO | Soluble | |
| Sphingosine-d7 (d18:1) | DMF | 20 mg/mL |
| DMSO | 2 mg/mL | |
| Ethanol | Miscible |
Based on the protective groups, this compound is expected to be readily soluble in a range of organic solvents such as chloroform, methanol, ethanol, DMSO, and DMF. Its solubility in aqueous buffers is likely to be very low.
A common method for determining the solubility of a lipid-like compound is through visual assessment or spectroscopic analysis.
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, DMF, chloroform)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or ethanol).
-
Serial Dilutions: Create a series of dilutions from the stock solution into the test solvents.
-
Equilibration: Vortex each dilution thoroughly and allow it to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours).
-
Observation: After equilibration, visually inspect each sample for the presence of undissolved precipitate.
-
Centrifugation: To confirm, centrifuge the samples to pellet any undissolved material.
-
Quantification (Optional): The concentration of the compound in the clear supernatant can be measured using a suitable analytical method, such as LC-MS or by spectrophotometry if the compound has a chromophore.
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. The Boc and pivaloyl protecting groups are generally stable under neutral conditions but can be labile under acidic or strongly basic conditions.
Stability testing typically involves subjecting the compound to a variety of stress conditions and analyzing for degradation over time.
Objective: To assess the stability of this compound under various conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Light source for photostability testing
-
Temperature-controlled chambers
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Prepare solutions of the compound in different buffers and solvents.
-
Stress Conditions:
-
pH Stability: Incubate solutions at different pH values at a set temperature.
-
Thermal Stability: Expose solid compound and solutions to elevated temperatures (e.g., 40°C, 60°C).
-
Oxidative Stability: Add an oxidizing agent to a solution of the compound.
-
Photostability: Expose the solid compound and solutions to a controlled light source.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the aliquots using a stability-indicating analytical method (e.g., reverse-phase HPLC) to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate.
Commercial Sources and Technical Guide for N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of N-Boc-1-pivaloyl-D-erythro-sphingosine, a key intermediate in the synthesis of complex sphingolipids and a potential tool for studying cellular signaling pathways. This document outlines commercial suppliers, provides adaptable experimental protocols for its synthesis and purification, and illustrates its relevance in biochemical pathways.
Commercial Availability
This compound and its acetonide-protected precursor are available from a select number of chemical suppliers specializing in biochemicals and research reagents. The following tables summarize the available quantitative data for these products.
Table 1: Commercial Sources of this compound
| Supplier | Catalog Number | CAS Number | Purity | Formulation | Storage Conditions |
| MedChemExpress | HY-W739800 | 342649-71-2 | >98% | Solid | Powder: -20°C (3 years); In solvent: -80°C (6 months) |
| MyBioSource | MBS6088308 | 342649-71-2 | Not Specified | Lyophilized | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| TargetMol | T6593 | 342649-71-2 | >98% | Solid | 2-8°C for short term, -20°C for long term |
Table 2: Commercial Sources of this compound-2,3-N,O-acetonide
| Supplier | Catalog Number | CAS Number | Purity | Formulation | Storage Conditions |
| Santa Cruz Biotechnology | sc-214644 | Not Specified | Not Specified | Solid | Store at -20°C |
| ChemicalBook | CB7368530 | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Synthesis of this compound
This synthesis can be conceptualized as a two-step process starting from D-erythro-sphingosine: 1) Selective pivaloylation of the primary hydroxyl group, and 2) Boc-protection of the amino group.
Step 1: Selective Pivaloylation of the C1-Hydroxyl Group
This step requires careful control of stoichiometry to favor acylation of the primary hydroxyl over the secondary hydroxyls.
-
Materials: D-erythro-sphingosine, Pivaloyl chloride (PivCl), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve D-erythro-sphingosine in anhydrous pyridine and cool the solution to 0°C in an ice bath.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-O-pivaloyl-D-erythro-sphingosine.
-
Step 2: N-Boc Protection
-
Materials: Crude 1-O-pivaloyl-D-erythro-sphingosine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the crude 1-O-pivaloyl-D-erythro-sphingosine in DCM or THF.
-
Add a slight molar excess (e.g., 1.2 equivalents) of (Boc)₂O and a base such as triethylamine or DIPEA (e.g., 1.5 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Purification Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate) is a common starting point for the elution of protected sphingolipids. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid or oil.
-
Signaling Pathways and Experimental Workflows
This compound serves as a protected precursor in the synthesis of more complex sphingolipids, which are integral components of cell membranes and play crucial roles in signal transduction. The Boc and pivaloyl protecting groups can be selectively removed to allow for further chemical modifications, making this compound a versatile tool in the study of sphingolipid metabolism and signaling.
General Sphingolipid Metabolism
The following diagram illustrates the central role of sphingosine in the biosynthesis of various sphingolipids. This compound can be utilized to synthetically access these molecules for research purposes.
Caption: Simplified overview of sphingolipid metabolism.
Role of Sphingosine Analogues in Protein Kinase C (PKC) Inhibition
Sphingosine and its analogues are known inhibitors of Protein Kinase C (PKC), a key enzyme in various signal transduction pathways.[1][2] By using protected sphingosine derivatives like this compound, researchers can devise strategies to deliver sphingosine analogues to cells to study their effects on PKC-mediated signaling.
Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by sphingosine analogues.
References
N-Boc-1-pivaloyl-D-erythro-sphingosine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Boc-1-pivaloyl-D-erythro-sphingosine, a key synthetic intermediate in the field of sphingolipid research. Sphingolipids are a class of lipids that play crucial roles in cell signaling, recognition, and membrane structure. The targeted synthesis of complex sphingolipids and their analogs for therapeutic and research purposes often requires meticulously protected building blocks. This compound serves as such a precursor, with its protecting groups strategically placed to allow for selective modification at other positions of the sphingosine backbone. This document details the chemical properties of this compound, outlines its role in synthetic methodologies, and discusses the broader context of sphingolipid signaling pathways that can be investigated using molecules derived from this intermediate.
Core Compound Data
The accurate identification and characterization of synthetic intermediates are paramount for reproducible and successful research outcomes. The following table summarizes the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 342649-71-2 | [1] |
| Molecular Formula | C₂₈H₅₅NO₅ | Calculated |
| Molecular Weight | 485.74 g/mol | Calculated |
Synthetic Context and Experimental Protocols
This compound is primarily utilized as a protected sphingosine derivative in multi-step organic syntheses. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl (Piv) group on the primary hydroxyl offer orthogonal protection, enabling chemists to perform specific modifications on the sphingosine scaffold.
General Synthetic Strategy
The synthesis of complex sphingolipids, such as ceramides and glycosphingolipids, often involves the acylation of the amino group and glycosylation or phosphorylation of the hydroxyl groups. The use of a protected intermediate like this compound is crucial in these synthetic routes.
A generalized experimental workflow for the utilization of this intermediate is depicted below. This workflow illustrates the logical progression from the protected sphingosine core to more complex and biologically active sphingolipids.
References
Methodological & Application
Synthesis of Ceramides from N-Boc-1-pivaloyl-D-erythro-sphingosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ceramides from the protected sphingosine derivative, N-Boc-1-pivaloyl-D-erythro-sphingosine. The protocols outlined are based on established chemical transformations for the deprotection of pivaloyl and Boc groups, followed by N-acylation with a fatty acid. Additionally, this guide includes visualizations of the synthetic workflow and the crucial role of ceramides in cellular signaling pathways.
Introduction
Ceramides are a class of lipid molecules composed of a sphingosine backbone and an amide-linked fatty acid. They are integral components of cellular membranes and serve as critical signaling molecules in a variety of cellular processes, including apoptosis (programmed cell death), cell growth, and differentiation.[1] The synthesis of specific ceramide species is essential for studying their biological functions and for the development of potential therapeutics targeting ceramide-mediated pathways.
This guide details a three-step synthetic route to produce ceramides starting from this compound, a doubly protected sphingosine derivative. The protecting groups allow for regioselective modifications. The synthesis involves:
-
Selective deprotection of the 1-O-pivaloyl group: This step exposes the primary hydroxyl group.
-
Deprotection of the N-Boc group: This step reveals the amino group for subsequent acylation.
-
N-acylation with a fatty acid: This final step forms the amide bond, yielding the desired ceramide.
Data Presentation
The following table summarizes the estimated yields for each step in the synthesis of a representative ceramide (e.g., C16-ceramide) from this compound. These yields are based on literature reports for analogous reactions and may vary depending on the specific fatty acid used and optimization of reaction conditions.
| Step | Transformation | Starting Material | Product | Estimated Yield (%) |
| 1 | 1-O-Pivaloyl Deprotection | This compound | N-Boc-D-erythro-sphingosine | 85-95% |
| 2 | N-Boc Deprotection | N-Boc-D-erythro-sphingosine | D-erythro-sphingosine | 90-98% |
| 3 | N-Acylation | D-erythro-sphingosine & Palmitic Acid | C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) | 60-75% |
Experimental Protocols
Note: These protocols are proposed based on established chemical methodologies. Optimization may be required to achieve the desired yields and purity.
Step 1: Selective Deprotection of the 1-O-Pivaloyl Group
This protocol utilizes a basic hydrolysis method to selectively cleave the pivaloyl ester in the presence of the N-Boc group.
Materials:
-
This compound
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide (LiOH) or Sodium methoxide (NaOMe)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (2-3 equivalents) or sodium methoxide (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-D-erythro-sphingosine.
Step 2: Deprotection of the N-Boc Group
This protocol employs acidic conditions to remove the N-Boc protecting group.
Materials:
-
N-Boc-D-erythro-sphingosine
-
Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic acid (TFA) or 4 M HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in dichloromethane or dioxane.
-
Add trifluoroacetic acid (10-20 equivalents) or an equal volume of 4 M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield D-erythro-sphingosine. This product is often used in the next step without further purification.
Step 3: N-Acylation with a Fatty Acid
This protocol utilizes a carbodiimide coupling agent to form the amide bond between sphingosine and a fatty acid.
Materials:
-
D-erythro-sphingosine
-
Fatty acid (e.g., palmitic acid, 1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (0.5 equivalents, optional but recommended)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (small amount, as a base)
Procedure:
-
Dissolve the fatty acid (1.1 equivalents) in dichloromethane or THF.
-
Add DCC or EDC (1.2 equivalents) and NHS or HOBt (0.5 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to activate the fatty acid.
-
Dissolve D-erythro-sphingosine (1 equivalent) in a separate flask containing the same solvent and a small amount of pyridine.
-
Add the sphingosine solution to the activated fatty acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield the final ceramide product.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the three-step synthesis of ceramides from this compound.
Caption: Synthetic route to ceramides from a protected sphingosine precursor.
Ceramide Signaling in Apoptosis
Ceramides are key mediators of apoptosis. Upon various cellular stresses, ceramide levels increase and trigger a signaling cascade that ultimately leads to programmed cell death. One of the primary mechanisms involves the activation of protein phosphatases.
Caption: Ceramide-mediated activation of protein phosphatases in apoptosis.[2][3][4][5]
References
Application Notes and Protocols: Selective Deprotection of N-Boc Group in N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective deprotection of the N-tert-butyloxycarbonyl (N-Boc) group from N-Boc-1-pivaloyl-D-erythro-sphingosine. The selective removal of the N-Boc protecting group is a critical step in the synthesis of various sphingolipids and their analogs, which are essential molecules in cellular signaling and drug development. The protocols outlined below describe two effective methods for this selective deprotection: a standard acid-catalyzed method using trifluoroacetic acid (TFA) and a milder method employing oxalyl chloride in methanol. These methods ensure the integrity of the acid-labile pivaloyl ester group at the C1 position.
Introduction
Sphingolipids, and their backbone component sphingosine, are integral to cell membrane structure and function. Their synthesis and modification are of significant interest in the study and treatment of various diseases, including cancer and metabolic disorders. Chemical synthesis of complex sphingolipids often requires a strategic use of protecting groups to selectively modify different functional groups. The orthogonal protection of the amino group with a Boc carbamate and the primary hydroxyl group with a pivaloyl ester is a common strategy. The pivaloyl group provides steric hindrance and is stable under various reaction conditions.
The selective deprotection of the N-Boc group in the presence of the pivaloyl ester is a key transformation that allows for further modification of the amino group, such as N-acylation to form ceramides. The challenge lies in identifying conditions that efficiently cleave the acid-sensitive N-Boc group without affecting the pivaloyl ester. This document details reliable protocols to achieve this selectivity.
Chemical Transformation
The selective deprotection of the N-Boc group from this compound yields 1-pivaloyl-D-erythro-sphingosine.
Caption: Chemical transformation of this compound.
Experimental Protocols
Two primary methods for the selective deprotection of the N-Boc group are presented below. Method A utilizes standard acidic conditions, while Method B offers a milder alternative.
Method A: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
This is a widely used and generally high-yielding method for N-Boc deprotection. The pivaloyl ester is typically stable under these conditions for the duration of the reaction.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 1-pivaloyl-D-erythro-sphingosine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Method B: Mild Deprotection with Oxalyl Chloride in Methanol
This method is an alternative for substrates that may be sensitive to strong acids.[1][2][3][4] It is reported to be effective for a wide range of N-Boc protected amines.[1][2][3][4]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or micropipette for addition of oxalyl chloride
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1 equivalent) in anhydrous methanol (MeOH) (approximately 0.05-0.1 M concentration).[4]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3-5 equivalents) dropwise to the solution via a syringe.[4] Caution: The addition of oxalyl chloride to methanol is exothermic and may cause sputtering.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[3]
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by flash column chromatography on silica gel as needed.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the selective N-Boc deprotection based on literature for analogous compounds.
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Purity | Reference |
| A | TFA (10-20 eq.), DCM, 0 °C to rt | 1-3 hours | >90% | High after workup | [2][5] |
| B | Oxalyl Chloride (3-5 eq.), MeOH, rt | 1-4 hours | 85-95% | High after workup | [1][3][4] |
Experimental Workflow
The general workflow for the selective deprotection and subsequent purification is illustrated below.
Caption: General experimental workflow for selective N-Boc deprotection.
Signaling Pathways and Logical Relationships
The selective deprotection described here is a key step in the synthesis of various bioactive sphingolipids. The resulting 1-pivaloyl-D-erythro-sphingosine is a versatile intermediate.
Caption: Synthetic utility of the selective N-Boc deprotection product.
Conclusion
The selective deprotection of the N-Boc group in this compound can be reliably achieved using either trifluoroacetic acid in dichloromethane or oxalyl chloride in methanol. The choice of method may depend on the sensitivity of other functional groups present in the molecule and the desired reaction conditions. Both protocols offer high yields and selectivity, providing a crucial step in the synthesis of complex sphingolipids for research and drug development.
References
- 1. rsc.org [rsc.org]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conditions for Pivaloyl Ester Cleavage in Sphingosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pivaloyl (Piv) group is a sterically hindered acyl protecting group frequently used in organic synthesis to mask hydroxyl functionalities. Its bulky tert-butyl group provides significant stability against a wide range of reaction conditions, making it more robust than other common acyl groups like acetyl (Ac) and benzoyl (Bz).[1][2] In the synthesis of complex molecules such as sphingosine derivatives, the strategic protection and deprotection of hydroxyl groups are critical. The pivaloyl group offers an excellent option for selective protection due to its unique stability profile. However, its removal requires specific and often vigorous conditions.
These application notes provide a detailed overview of the conditions for pivaloyl ester cleavage in the context of sphingosine derivatives. We present a summary of common deprotection strategies, detailed experimental protocols, and important considerations for maintaining the integrity of the sphingosine backbone and other sensitive functional groups.
General Conditions for Pivaloyl Ester Cleavage
The cleavage of pivaloyl esters can be achieved under basic, reductive, or acidic conditions. The choice of method depends on the overall substitution pattern of the sphingosine derivative and the presence of other protecting groups.[1] Due to the steric hindrance of the pivaloyl group, its removal is often more challenging compared to less bulky esters.[3]
Summary of Deprotection Methods
| Method Category | Reagents | Key Considerations |
| Basic Hydrolysis | Sodium methoxide (NaOMe) in Methanol (MeOH)[4], Lithium hydroxide (LiOH) in MeOH/Water[3], Potassium carbonate (K2CO3) in MeOH/Water, Tetrabutylammonium hydroxide (TBAOH)[3] | Generally effective for pivaloyl esters. The reaction rate is influenced by steric hindrance around the ester. May not be suitable for base-labile protecting groups. |
| Reductive Cleavage | Lithium aluminum hydride (LiAlH4) in THF[3], Diisobutylaluminum hydride (DIBAL-H) in Toluene or THF[3] | Powerful methods that reduce the ester to the corresponding alcohol. These reagents can also reduce other functional groups like amides and nitriles. Careful control of stoichiometry and temperature is crucial for selectivity. |
| Acidic Hydrolysis | Strong acids like HCl or H2SO4 in a protic solvent[1] | Generally less common for pivaloyl esters due to their stability. Harsher conditions may be required, which can affect other acid-sensitive groups like silyl ethers or acetals. |
Experimental Protocols
The following protocols are representative examples for the deprotection of pivaloyl esters. While Protocol 1 is derived from a synthesis involving a complex polyol system with similarities to protected sphingosines, Protocols 2 and 3 are adapted from general procedures for reductive cleavage and should be optimized for specific sphingosine derivatives.
Protocol 1: Basic Hydrolysis using Sodium Methoxide (Zemplén Conditions)
This protocol is adapted from a synthetic route involving the deprotection of a pivaloylated primary alcohol in a complex molecule.[1] It is a widely used method for the saponification of acyl esters in carbohydrate and polyol chemistry.
Materials:
-
Pivaloyl-protected sphingosine derivative
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
-
Dowex® 50WX8 or similar acidic ion-exchange resin
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve the pivaloyl-protected sphingosine derivative (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of 0.5 M sodium methoxide solution in methanol (e.g., 0.1 - 0.2 eq).
-
Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight, depending on the steric hindrance of the pivaloyl group.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), neutralize the reaction mixture by adding acidic ion-exchange resin until the pH is approximately 7.
-
Filter the resin and wash it with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. Alternatively, an aqueous workup can be performed: a. Partition the residue between dichloromethane (or ethyl acetate) and water. b. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 and brine. c. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. d. Purify the residue by flash column chromatography.
Quantitative Data Example (Hypothetical for a Sphingosine Derivative):
| Starting Material | Reagents | Temp. | Time | Yield |
| 1-O-Pivaloyl-N-Boc-sphingosine | NaOMe (0.15 eq), MeOH | 0 °C to RT | 12 h | ~85-95% |
Protocol 2: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)
This protocol is a powerful method for the complete reduction of the pivaloyl ester to the corresponding alcohol. Caution must be exercised as LiAlH₄ is a highly reactive reagent.
Materials:
-
Pivaloyl-protected sphingosine derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite®
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of the pivaloyl-protected sphingosine derivative (1.0 eq) in anhydrous THF (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiAlH₄ (typically 1.5 to 2.0 eq) portion-wise. Caution: Exothermic reaction and hydrogen gas evolution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench it carefully by the sequential slow addition of water (X mL per gram of LiAlH₄), followed by 15% aqueous NaOH (X mL per gram of LiAlH₄), and then water again (3X mL per gram of LiAlH₄) (Fieser workup).
-
Alternatively, quench by the slow addition of sodium sulfate decahydrate until the grey precipitate turns white and the hydrogen evolution ceases.
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Example (Hypothetical for a Sphingosine Derivative):
| Starting Material | Reagents | Temp. | Time | Yield |
| 3-O-Pivaloyl-N-Cbz-sphingosine | LiAlH₄ (2.0 eq), THF | 0 °C to RT | 4 h | ~80-90% |
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism and Signaling
Sphingosine and its derivatives, such as ceramide and sphingosine-1-phosphate (S1P), are key signaling molecules involved in a multitude of cellular processes including proliferation, apoptosis, and inflammation.[5][6][7] The synthesis of sphingolipid analogs for studying these pathways often requires robust protecting group strategies.
Below are diagrams illustrating the central sphingolipid metabolic pathways and a typical experimental workflow for the synthesis and deprotection of a sphingosine derivative.
Caption: Central pathways of sphingolipid metabolism.
Caption: A generalized experimental workflow for the synthesis of a sphingosine derivative.
Orthogonal Protection Strategies
In the synthesis of complex sphingosine derivatives, multiple hydroxyl and amino groups need to be differentially protected. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[8] The robust nature of the pivaloyl group makes it a valuable component of such strategies.
Caption: Orthogonal protection strategy in sphingosine synthesis.
Troubleshooting and Considerations
-
Incomplete Deprotection: Due to steric hindrance, pivaloyl ester cleavage can be sluggish. If the reaction stalls, consider increasing the reaction temperature, using a stronger base or a larger excess of the reducing agent. However, be mindful of potential side reactions.
-
Compatibility with Other Protecting Groups:
-
Silyl Ethers (TBDMS, TIPS): Generally stable to basic and reductive conditions used for pivaloyl cleavage. They are, however, labile to acidic conditions.
-
Benzyl Ethers (Bn): Stable to basic and acidic conditions but can be cleaved by reductive methods, especially catalytic hydrogenation. LiAlH₄ can sometimes cleave benzyl ethers, so reaction conditions should be carefully controlled.
-
Boc and Cbz groups: The N-Boc group is acid-labile, while the N-Cbz group is typically removed by hydrogenolysis. Both are generally stable to the basic conditions used for pivaloyl ester hydrolysis.
-
-
Epimerization: In sphingosine derivatives, the stereocenters can be sensitive to basic conditions. It is advisable to use milder basic conditions (e.g., K₂CO₃ in MeOH) or shorter reaction times where possible to minimize the risk of epimerization.
-
Acyl Migration: Under certain conditions, acyl groups can migrate between adjacent hydroxyl groups. This is a potential side reaction to be aware of, especially when dealing with polyol structures.
Conclusion
The cleavage of pivaloyl esters in sphingosine derivatives requires careful consideration of the reaction conditions to ensure efficient deprotection while preserving the integrity of the molecule. Basic hydrolysis with reagents like sodium methoxide is a common and effective method. Reductive cleavage with powerful hydrides offers an alternative, particularly when basic conditions are not tolerated. The choice of the deprotection strategy should be guided by the overall protecting group scheme and the desired final product. These application notes provide a foundation for researchers to develop and optimize protocols for their specific synthetic targets in the field of sphingolipid research.
References
- 1. mdpi.com [mdpi.com]
- 2. Total synthesis of 7-des-O-pivaloyl-7-O-benzylbryostatin 10 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]
- 7. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Ceramides Using Protected Sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are central bioactive sphingolipids involved in a multitude of cellular processes, including apoptosis, cell senescence, differentiation, and autophagy.[1][2] The study of their intricate signaling pathways and metabolic fate within the cell is crucial for understanding various physiological and pathological conditions. Fluorescently labeled ceramide analogs are indispensable tools for visualizing and tracking these lipids in living cells, providing insights into their transport, localization, and metabolism.[2][3]
This document provides detailed protocols for the synthesis of fluorescently labeled ceramides, with a particular focus on methods that utilize a protected sphingosine backbone. This strategy offers greater control over the synthesis, preventing unwanted side reactions and allowing for the specific modification of the amine group with a fluorescent fatty acid. The protocols described herein cover the protection of sphingosine, N-acylation with common fluorophores like NBD (Nitrobenzoxadiazole) and BODIPY (Boron-dipyrromethene), and subsequent deprotection to yield the final fluorescent ceramide probe.
Signaling Pathways and Experimental Workflow
The synthesis of fluorescently labeled ceramides from a protected sphingosine precursor involves a multi-step chemical process. The general workflow is outlined below, followed by a diagram illustrating the central role of ceramide in sphingolipid metabolism.
Caption: Synthetic workflow for fluorescently labeled ceramides.
Ceramides are at the heart of sphingolipid metabolism, being synthesized and metabolized by a series of enzymatic reactions. Fluorescent analogs allow researchers to trace these pathways.
Caption: Central role of ceramide in sphingolipid metabolism.
Experimental Protocols
The following protocols provide a general framework for the synthesis of fluorescently labeled ceramides. Optimization of reaction times, temperatures, and purification methods may be necessary depending on the specific sphingosine derivative and fluorescent fatty acid used.
Protocol 1: Protection of Sphingosine with tert-Butyldimethylsilyl (TBDMS) Groups
This protocol describes the protection of the primary and secondary hydroxyl groups of sphingosine using TBDMS chloride.
Materials:
-
D-erythro-sphingosine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-erythro-sphingosine (1.0 eq) in anhydrous DMF.
-
Add imidazole (4.0 eq) to the solution and stir until dissolved.
-
Add TBDMS-Cl (2.5 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the di-TBDMS protected sphingosine.
Protocol 2: N-acylation with a Fluorescent Fatty Acid (e.g., NBD-aminohexanoic acid)
This protocol details the coupling of the protected sphingosine with a fluorescently labeled fatty acid.
Materials:
-
Di-TBDMS protected sphingosine (from Protocol 1)
-
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminohexanoic acid (NBD-aminohexanoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Silica gel for column chromatography
Procedure:
-
Dissolve NBD-aminohexanoic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the di-TBDMS protected sphingosine (1.0 eq) in anhydrous DCM and add TEA (2.0 eq).
-
Add the activated fluorescent fatty acid solution dropwise to the protected sphingosine solution.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected fluorescent ceramide by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Deprotection of TBDMS Groups
This protocol describes the removal of the TBDMS protecting groups to yield the final fluorescently labeled ceramide.
Materials:
-
Protected fluorescent ceramide (from Protocol 2)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected fluorescent ceramide (1.0 eq) in anhydrous THF.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Add the TBAF solution (1.1-1.5 eq per silyl group) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[4]
-
Upon completion, dilute the reaction mixture with DCM and quench with water.[4]
-
Separate the organic layer and wash with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude fluorescent ceramide by silica gel column chromatography to obtain the final product.[4]
Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates.[4] For such cases, buffering the reaction with a mild acid like acetic acid may be beneficial.[4]
Data Presentation
The following table summarizes representative data for the synthesis of fluorescently labeled ceramides. Yields and spectroscopic data are dependent on the specific fluorophore and reaction conditions used.
| Step | Product | Fluorescent Label | Typical Yield (%) | Analytical Data (Expected) |
| Protection | Di-TBDMS-Sphingosine | N/A | ~90% | ¹H NMR, ¹³C NMR, MS |
| N-acylation | Protected NBD-Ceramide | NBD | 60-80% | ¹H NMR, ¹³C NMR, MS, UV-Vis |
| Deprotection | NBD-Ceramide | NBD | 70-90% | ¹H NMR, ¹³C NMR, MS, UV-Vis, Fluorescence Spectroscopy |
| N-acylation | Protected BODIPY-Ceramide | BODIPY | 50-70% | ¹H NMR, ¹³C NMR, MS, UV-Vis |
| Deprotection | BODIPY-Ceramide | BODIPY | 70-90% | ¹H NMR, ¹³C NMR, MS, UV-Vis, Fluorescence Spectroscopy |
Characterization
The final fluorescently labeled ceramide products should be characterized by standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful removal of protecting groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the fluorescent ceramide.[5]
-
UV-Visible and Fluorescence Spectroscopy: To determine the photophysical properties of the fluorescently labeled ceramide, including absorption and emission maxima.[3]
By following these protocols, researchers can successfully synthesize fluorescently labeled ceramides for use in a wide range of biological studies, from investigating sphingolipid metabolism to high-throughput screening for modulators of ceramide signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of biotinylated sphingolipids from N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The study of sphingolipid signaling pathways and their interactions with proteins is crucial for understanding various diseases and for the development of novel therapeutics. Biotinylated sphingolipids are invaluable tools in this field, enabling researchers to investigate sphingolipid-protein interactions, localize sphingolipids within cellular compartments, and develop high-throughput screening assays.
This document provides a detailed protocol for the preparation of biotinylated D-erythro-sphingosine starting from the protected precursor, N-Boc-1-pivaloyl-D-erythro-sphingosine. Additionally, it outlines key applications and experimental protocols relevant to drug development and sphingolipid research.
I. Synthesis of Biotinylated D-erythro-Sphingosine
The synthesis of biotinylated D-erythro-sphingosine from this compound is a multi-step process involving the sequential removal of protecting groups followed by the coupling of biotin to the free amine of the sphingosine backbone.
Experimental Protocol: Synthesis
This protocol is divided into three main stages:
-
Stage 1: Removal of the N-Boc protecting group.
-
Stage 2: N-acylation with an amine-reactive biotin derivative.
-
Stage 3: Removal of the O-pivaloyl protecting group and purification.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| This compound | e.g., Avanti Polar Lipids | Starting material |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | Solvent |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Boc deprotection reagent |
| Triethylamine (TEA) | Sigma-Aldrich | Base for neutralization & coupling |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | Solvent for biotinylation |
| Biotin-NHS ester (e.g., EZ-Link NHS-Biotin) | Thermo Fisher Scientific | Biotinylating agent |
| Methanol (MeOH) | Sigma-Aldrich | Solvent |
| Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) | Sigma-Aldrich | Pivaloyl deprotection reagent |
| Silica gel for column chromatography | Merck | Purification |
| Solvents for chromatography (e.g., Chloroform, Methanol, Water) | Fisher Scientific | Eluent for purification |
Procedure:
Stage 1: N-Boc Deprotection
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Co-evaporate with DCM (3 times) to ensure complete removal of residual TFA. The product, 1-pivaloyl-D-erythro-sphingosine, is typically obtained as a TFA salt and can be used in the next step without further purification.
Stage 2: Biotinylation of the Primary Amine
-
Dissolve the crude 1-pivaloyl-D-erythro-sphingosine from Stage 1 in anhydrous dimethylformamide (DMF).
-
Add triethylamine (TEA) (3-4 equivalents) to neutralize the TFA salt and to act as a base for the coupling reaction. Stir for 10-15 minutes at room temperature.
-
In a separate vial, dissolve the Biotin-NHS ester (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the Biotin-NHS ester solution dropwise to the sphingosine solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, the solvent can be removed under high vacuum.
Stage 3: O-Pivaloyl Deprotection and Final Purification
-
Dissolve the crude N-biotinyl-1-pivaloyl-D-erythro-sphingosine from Stage 2 in methanol.
-
Add a solution of potassium hydroxide or sodium hydroxide (2-3 equivalents) in methanol.
-
Stir the mixture at room temperature for 4-6 hours, or until the deprotection is complete as monitored by TLC.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid or by using an acidic resin).
-
Remove the solvent under reduced pressure.
-
Purify the final product, biotinylated D-erythro-sphingosine, by silica gel column chromatography using a solvent system such as a chloroform-methanol-water gradient.
-
Combine the fractions containing the pure product, evaporate the solvent, and dry under high vacuum.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Synthetic workflow for biotinylated D-erythro-sphingosine.
II. Applications in Research and Drug Development
Biotinylated sphingolipids are versatile probes for a range of applications in basic research and drug discovery.
Key Applications:
-
Affinity Purification: The high affinity of biotin for avidin and streptavidin allows for the isolation and identification of sphingolipid-binding proteins from cell lysates or tissues.[1]
-
Enzyme Assays: Biotinylated sphingosine can be used as a substrate in assays for enzymes like sphingosine kinases, enabling high-throughput screening for potential inhibitors.[2]
-
Cellular Localization and Trafficking: By using fluorescently labeled streptavidin, the localization and movement of biotinylated sphingolipids within cells can be visualized.[1]
-
Drug Delivery: Sphingolipid-based nanocarriers can be used for targeted drug delivery, and biotinylation can further enhance this targeting to specific cells or tissues.[3][4]
-
Diagnostic Assays: Immobilized biotinylated sphingolipids can be used in ELISA-like assays to detect and quantify sphingolipid-binding molecules in biological samples.[1]
Experimental Protocol: Affinity Pull-Down of Sphingosine-Binding Proteins
This protocol describes a general procedure for using biotinylated sphingosine to isolate interacting proteins from a cell lysate.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| Biotinylated D-erythro-sphingosine | Synthesized as above | Bait molecule |
| Streptavidin-conjugated magnetic beads | Thermo Fisher Scientific | Affinity matrix |
| Cell lysate | Prepared from cells of interest | Source of interacting proteins |
| Lysis buffer (e.g., RIPA buffer with protease inhibitors) | Boston BioProducts | Cell lysis and protein extraction |
| Wash buffer (e.g., PBS with 0.1% Tween-20) | Sigma-Aldrich | Removal of non-specific binders |
| Elution buffer (e.g., SDS-PAGE sample buffer) | Bio-Rad | Elution of bound proteins |
Procedure:
-
Bead Preparation: Resuspend the streptavidin-conjugated magnetic beads in lysis buffer. Wash the beads three times with lysis buffer according to the manufacturer's protocol.
-
Bait Immobilization: Incubate the washed beads with an excess of biotinylated D-erythro-sphingosine (or a non-biotinylated control) in lysis buffer for 1-2 hours at 4°C with gentle rotation.
-
Blocking: Wash the beads three times with wash buffer to remove unbound biotinylated sphingosine. Incubate the beads with a blocking buffer (e.g., lysis buffer containing 1% BSA) for 30 minutes to reduce non-specific binding.
-
Protein Incubation: Add the prepared cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (5-6 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For protein identification, mass spectrometry can be employed.
Affinity Pull-Down Workflow Diagram
Caption: Workflow for affinity pull-down of sphingosine-binding proteins.
III. Sphingolipid Signaling Pathways
Sphingolipids are central to a complex network of signaling pathways that regulate cell fate. The balance between different sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate (S1P), is critical for cellular homeostasis.[5][6] Ceramide is generally associated with pro-apoptotic and anti-proliferative signals, while S1P promotes cell survival, proliferation, and migration.[5][6]
Simplified Sphingolipid Signaling Pathway Diagram
Caption: Core components of the sphingolipid signaling pathway.
This simplified diagram illustrates the central role of ceramide and S1P in regulating cell fate. The enzymes sphingomyelinase (SMase), ceramidase, and sphingosine kinases (SphK1/2) are key players in this pathway and represent potential targets for drug development.[5] Biotinylated sphingolipids can be instrumental in studying the activity and regulation of these enzymes and their downstream effects.
References
- 1. youtube.com [youtube.com]
- 2. US5488167A - Synthesis of sphingosines - Google Patents [patents.google.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]
- 6. Protocol for identifying components of subcellular compartments by antibody-based in situ biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-1-pivaloyl-D-erythro-sphingosine in Solid-Phase Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, including ceramides and glycosphingolipids, are critical components of eukaryotic cell membranes and play pivotal roles in a myriad of cellular processes such as signal transduction, cell growth, differentiation, and apoptosis.[1] The targeted synthesis of these complex lipids is essential for advancing our understanding of their biological functions and for the development of novel therapeutics. Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods for the assembly of complex biomolecules.
This document provides detailed application notes and protocols for the use of N-Boc-1-pivaloyl-D-erythro-sphingosine , a key building block for the solid-phase synthesis of ceramides and more complex glycosphingolipids. The strategic placement of the acid-labile N-Boc (tert-butyloxycarbonyl) protecting group and the base-labile pivaloyl group on the C1 hydroxyl allows for an orthogonal protection strategy, enabling the selective elaboration of the sphingosine backbone.[2][3]
Key Features of this compound
-
Orthogonal Protection: The N-Boc group is readily removed under acidic conditions, while the C1-pivaloyl ester is cleaved with base. This orthogonality is crucial for the stepwise synthesis of complex sphingolipids on a solid support.[2][3][4]
-
Solid-Phase Compatibility: The protected sphingosine can be efficiently coupled to a solid support, providing a stable anchor point for subsequent synthetic transformations.
-
Versatility: This building block is a versatile precursor for the synthesis of a wide range of sphingolipids, including various ceramides (by coupling different fatty acids) and glycosphingolipids (through subsequent glycosylation).
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Ceramide Library
This protocol outlines the synthesis of a ceramide library using this compound as the starting material. The workflow involves anchoring the building block to a solid support, deprotection of the N-Boc group, coupling of various fatty acids, and finally, cleavage from the resin.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
A library of fatty acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
Procedure:
-
Resin Swelling and Anchoring:
-
Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM and add a solution of this compound (2 eq) and DIPEA (4 eq) in anhydrous DCM.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction mixture and cap any remaining active sites on the resin by washing with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and MeOH and dry under vacuum.
-
-
N-Boc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 30 minutes to remove the Fmoc group (if an Fmoc-protected amino acid linker was used). Correction: The protocol should use an acid to remove the Boc group.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-Boc group.[4]
-
Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and then wash again with DMF and DCM.
-
-
Fatty Acid Coupling:
-
In a separate vessel, pre-activate the desired fatty acid (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in anhydrous DMF for 15 minutes.
-
Add the activated fatty acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Cleavage from Resin and Pivaloyl Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (95:2.5:2.5) for 2 hours to cleave the lipid from the resin and deprotect any acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
To remove the pivaloyl group, dissolve the residue in a solution of 0.5 M sodium methoxide in methanol and stir for 4 hours at room temperature.
-
Neutralize the reaction with an acidic resin (e.g., Amberlyst 15) and filter.
-
Evaporate the solvent and purify the resulting ceramide by flash chromatography.
-
Quantitative Data (Hypothetical):
| Step | Parameter | Value |
| 1. Anchoring | Resin Loading | 0.5 mmol/g |
| 2. N-Boc Deprotection | Deprotection Efficiency | >99% |
| 3. Fatty Acid Coupling | Coupling Efficiency | 95-98% |
| 4. Cleavage & Deprotection | Overall Yield | 60-75% |
| - | Purity (post-purification) | >95% |
Experimental Workflow for Solid-Phase Ceramide Synthesis
Caption: Workflow for the solid-phase synthesis of a ceramide library.
Protocol 2: Solid-Phase Synthesis of a Glycosphingolipid
This protocol describes the synthesis of a simple glycosphingolipid, glucosylceramide, building upon the solid-phase-bound ceramide.
Materials:
-
Resin-bound ceramide (from Protocol 1, step 3)
-
Protected thioglycoside donor (e.g., per-O-acetyl-1-thio-β-D-glucopyranose)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous DCM and Diethyl Ether
-
Sodium methoxide in methanol
-
TFA cleavage cocktail
Procedure:
-
Glycosylation:
-
Swell the resin-bound ceramide in a 1:1 mixture of anhydrous DCM and diethyl ether.
-
Add the protected thioglycoside donor (4 eq) and NIS (4 eq).
-
Cool the reaction mixture to -40°C.
-
Add a catalytic amount of TfOH.
-
Allow the reaction to slowly warm to room temperature and agitate for 4 hours.
-
Wash the resin with DCM, DMF, and MeOH.
-
-
Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (95:2.5:2.5) for 2 hours.
-
Filter and collect the filtrate. Concentrate under reduced pressure.
-
Dissolve the residue in a solution of 0.5 M sodium methoxide in methanol and stir for 4 hours to remove the pivaloyl and acetyl protecting groups.
-
Neutralize with an acidic resin, filter, and evaporate the solvent.
-
Purify the glucosylceramide by HPLC.
-
Quantitative Data (Hypothetical):
| Step | Parameter | Value |
| 1. Glycosylation | Coupling Efficiency | 70-85% |
| 2. Cleavage & Deprotection | Overall Yield (from resin-bound ceramide) | 50-65% |
| - | Purity (post-purification) | >95% |
Experimental Workflow for Solid-Phase Glycosphingolipid Synthesis
Caption: Workflow for solid-phase glycosphingolipid synthesis.
Signaling Pathways Involving Ceramides
Ceramides are not only structural lipids but also potent signaling molecules involved in various cellular pathways, most notably apoptosis and stress responses.
Ceramide-Induced Apoptosis
Ceramide accumulation can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5]
-
Extrinsic Pathway: External stimuli like TNF-α binding to its receptor can activate sphingomyelinases, leading to the production of ceramide.[6] Ceramide helps in the clustering of death receptors, facilitating the activation of caspase-8 and initiating the caspase cascade.[1]
-
Intrinsic Pathway: Ceramide can directly act on the mitochondria, promoting the release of pro-apoptotic factors like cytochrome c.[5][7] This leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[8]
Ceramide-Induced Apoptosis Pathway
Caption: Ceramide's role in initiating apoptosis.
Ceramide-Activated Protein Kinase (CAPK) Pathway
Ceramide can activate a signaling cascade involving the Kinase Suppressor of Ras (KSR), which functions as a ceramide-activated protein kinase (CAPK).[9] This pathway is implicated in cellular stress responses and can lead to the activation of the MAP kinase cascade.
-
Activation of KSR: Ceramide directly binds to and activates KSR.[9]
-
Raf-1 Activation: Activated KSR phosphorylates and activates Raf-1.[9]
-
MEK and ERK Activation: Raf-1 then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).
-
Downstream Effects: Activated ERK can translocate to the nucleus and regulate gene expression, influencing cell proliferation, differentiation, and survival.
Ceramide-Activated Protein Kinase (CAPK) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase suppressor of Ras is ceramide-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of N-Boc-1-pivaloyl-D-erythro-sphingosine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-pivaloyl-D-erythro-sphingosine is a key intermediate in the synthesis of various sphingolipids and their analogues, which are critical molecules in cellular signaling pathways. Following synthetic reactions, such as deprotection or glycosylation, effective purification of the resulting products is crucial for downstream applications in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of these synthetic products. This document provides detailed application notes and protocols for the HPLC purification of potential reaction products derived from this compound.
Potential Reaction Pathways
This compound serves as a versatile starting material. Common synthetic transformations include:
-
Deprotection: Selective or complete removal of the N-Boc (tert-butyloxycarbonyl) and/ O-pivaloyl protecting groups to yield the free amine and/or primary alcohol.
-
Glycosylation: Attachment of a sugar moiety to the primary alcohol, a key step in the synthesis of glycosphingolipids.[1][2][3]
-
Acylation: Acylation of the secondary alcohol or the deprotected primary amine to introduce fatty acid chains, forming ceramide analogues.
The purification strategy will depend on the specific reaction and the physicochemical properties of the resulting products.
Experimental Protocols
This section outlines a general reverse-phase HPLC (RP-HPLC) protocol suitable for the purification of reaction products from this compound. Given the hydrophobic nature of the protected sphingosine and its likely derivatives, RP-HPLC is the method of choice.[4]
Sample Preparation
-
Reaction Quenching and Work-up: Following the completion of the reaction, quench the reaction mixture appropriately (e.g., with saturated aqueous ammonium chloride).
-
Extraction: Extract the crude product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolution for HPLC: Dissolve the crude residue in a minimal amount of a suitable solvent, such as isopropanol or a mixture of acetonitrile and water, to ensure complete solubilization before injection. The sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Instrumentation and Conditions
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector is recommended.
-
Column: A reverse-phase C18 column is a suitable choice for these hydrophobic molecules.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Note: TFA is a common ion-pairing agent that improves peak shape. However, for compounds where the Boc group needs to be retained, the concentration of TFA and the exposure time should be minimized to prevent acid-catalyzed deprotection.[5]
-
-
Detection: The N-Boc group has a weak chromophore with absorbance in the low UV range. Detection is typically performed at 210-220 nm. If the reaction product includes a UV-active moiety, the detection wavelength should be adjusted accordingly.
Illustrative HPLC Gradient Program
The following gradient is a starting point and should be optimized for the specific separation.
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 50 | 10.0 |
| 5.0 | 50 | 10.0 |
| 35.0 | 95 | 10.0 |
| 40.0 | 95 | 10.0 |
| 41.0 | 50 | 10.0 |
| 45.0 | 50 | 10.0 |
Post-Purification Processing
-
Fraction Collection: Collect fractions based on the UV chromatogram, corresponding to the peaks of interest.
-
Solvent Evaporation: Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified product as a solid. This is particularly important to remove residual TFA.
Data Presentation
The following tables provide illustrative data for the purification of a hypothetical reaction product. The retention times and purity are representative and will vary depending on the specific molecule and HPLC conditions.
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 10.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 1.0 mL |
| Sample Concentration | 10 mg/mL |
Table 2: Illustrative Purification Results
| Peak | Compound | Retention Time (min) | Pre-Purification Purity (%) | Post-Purification Purity (%) |
| 1 | Starting Material (Unreacted) | 28.5 | 15 | >98 |
| 2 | Desired Product | 22.1 | 75 | >99 |
| 3 | By-product | 18.3 | 10 | >97 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of reaction products from this compound.
Caption: HPLC Purification Workflow.
Relevant Biological Context: Sphingolipid Metabolism
The purified products are often used to study the sphingolipid metabolic pathway, a critical network involved in cell signaling, proliferation, and apoptosis.[6][7][8][9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protected sphingosine from phytosphingosine as an efficient acceptor in glycosylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Boc-1-pivaloyl-D-erythro-sphingosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that play crucial roles in cell signaling and as structural components of cell membranes.[1] The study of their metabolism and function is critical in various fields, including drug development. N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-sphingosine, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group and the primary hydroxyl group is protected by a pivaloyl group. These protecting groups facilitate specific chemical modifications and require robust analytical methods for characterization and quantification. This document provides detailed application notes and protocols for the analysis of this compound derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
Given the hydrophobic nature of this compound, a lipid extraction method is recommended. A modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction is suitable for isolating the derivative from complex biological matrices.[2][3][4]
Protocol for Lipid Extraction (MTBE Method):
-
To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of methanol.
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 250 µL of LC-MS grade water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic phase into a clean tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 methanol/water) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A reversed-phase liquid chromatography approach is ideal for separating the hydrophobic this compound from other lipid species.[2][3][4][5] Electrospray ionization (ESI) in positive ion mode is recommended for sensitive detection.[6][7]
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 min | 60% B |
| 2.0 min | 80% B |
| 10.0 min | 95% B |
| 12.0 min | 95% B |
| 12.1 min | 60% B |
| 15.0 min | 60% B |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound. The exact m/z values should be confirmed experimentally.
Table 2: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragmentation | Collision Energy (eV) |
| This compound | 484.4 | 428.4 | [M+H - C₄H₈]⁺ | 15 |
| 384.4 | [M+H - Boc]⁺ | 20 | ||
| 366.4 | [M+H - Boc - H₂O]⁺ | 25 | ||
| 264.3 | [Sphingosine backbone - H₂O]⁺ | 35 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound derivatives.
Caption: Workflow for the analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is predicted to follow several key pathways, primarily involving the loss of the protecting groups and dehydration of the sphingosine backbone.
Caption: Predicted fragmentation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Characterization of Synthetic Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as key signaling molecules in a myriad of cellular processes.[1] Synthetic sphingolipids are invaluable tools for researchers studying lipid metabolism, signaling pathways, and developing potential therapeutic agents for diseases linked to sphingolipid dysregulation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on the structure, conformation, and dynamics of these synthetic molecules.[2] This document provides detailed application notes and protocols for the comprehensive NMR characterization of synthetic sphingolipids, including ceramides, sphingomyelin, and glycosphingolipids.
Sphingolipid Signaling Pathways
Sphingolipids and their metabolites are central to a complex network of signaling pathways that regulate cell fate decisions such as proliferation, apoptosis, and differentiation. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cellular outcomes. Synthetic sphingolipids are instrumental in dissecting these intricate pathways.
Caption: The Sphingolipid Rheostat: Interconversion of key signaling sphingolipids.
Data Presentation: Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for common synthetic sphingolipids. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent signal. Note that chemical shifts can vary depending on the solvent, temperature, and concentration.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Synthetic Ceramides in CDCl₃
| Assignment | N-Palmitoyl-D-sphingosine (C16:0) | N-Oleoyl-D-sphingosine (C18:1) |
| ¹H (ppm) | ¹³C (ppm) | |
| Sphingosine Backbone | ||
| H-1 | 3.95 (dd), 3.70 (dd) | 62.9 |
| H-2 | 4.05 (m) | 54.5 |
| H-3 | 4.31 (m) | 74.8 |
| H-4 | 5.52 (dd) | 129.5 |
| H-5 | 5.78 (dt) | 134.1 |
| H-6 | 2.05 (q) | 32.5 |
| -(CH₂)n- | 1.25 (br s) | 29.3-29.9 |
| -CH₃ | 0.88 (t) | 14.1 |
| Fatty Acyl Chain | ||
| NH | 6.25 (d) | - |
| C=O | - | 173.8 |
| H-2' | 2.22 (t) | 36.8 |
| -(CH₂)n- | 1.25 (br s) | 25.8-31.9 |
| -CH=CH- (Oleoyl) | - | - |
| -CH₃ | 0.88 (t) | 14.1 |
Table 2: ¹H and ¹³C NMR Chemical Shifts for Synthetic Sphingomyelin and Glucosylceramide in CDCl₃/CD₃OD (4:1)
| Assignment | Sphingomyelin (C18:0 acyl) | Glucosylceramide (C18:0 acyl) |
| ¹H (ppm) | ¹³C (ppm) | |
| Sphingosine Backbone | ||
| H-1 | ~4.1 (m) | ~66.5 |
| H-2 | ~4.0 (m) | ~53.8 |
| H-3 | ~4.2 (m) | ~72.1 |
| H-4 | ~5.4 (m) | ~129.1 |
| H-5 | ~5.7 (m) | ~133.5 |
| Headgroup | ||
| P-O-CH₂ | ~3.8 (m) | ~59.5 |
| N⁺(CH₃)₃ | 3.25 (s) | 54.4 |
| Glc H-1' | - | - |
| Glc H-2' to H-6' | - | - |
| Fatty Acyl Chain | ||
| C=O | - | ~174.0 |
| -CH₃ | 0.88 (t) | 14.1 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a synthetic sphingolipid sample for solution-state NMR spectroscopy.
Materials:
-
Synthetic sphingolipid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, CDCl₃/CD₃OD mixture, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of the synthetic sphingolipid into a clean, dry vial.
-
Dissolution: Add the appropriate deuterated solvent to the vial (typically 0.6-0.7 mL). For amphiphilic sphingolipids like sphingomyelin or glycosphingolipids, a mixture of solvents such as CDCl₃ and CD₃OD (e.g., 4:1 or 2:1 v/v) may be required to achieve complete dissolution.
-
Homogenization: Gently vortex the sample until the sphingolipid is fully dissolved. Mild heating or sonication may be applied if necessary, but care should be taken to avoid sample degradation.
-
Internal Standard: Add a small amount of internal standard (e.g., TMS) to the solvent before or after dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the solvent height in the NMR tube is at least 4 cm to allow for proper shimming.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
This protocol provides a general procedure for acquiring a standard one-dimensional ¹H NMR spectrum.
Instrument:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (a longer delay, e.g., 5 times the longest T₁, is necessary for accurate quantification).
-
Spectral Width (SW): Typically 12-16 ppm.
-
Temperature: 298 K (25 °C).
Procedure:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Set up the ¹H NMR experiment with the appropriate acquisition parameters.
-
Acquire the spectrum.
-
Process the data: Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard or the residual solvent peak.
Protocol 3: ¹³C NMR Data Acquisition
This protocol describes the acquisition of a one-dimensional ¹³C NMR spectrum with proton decoupling.
Instrument:
-
NMR Spectrometer (e.g., 100 MHz or higher for ¹³C)
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 or more, due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): Typically 200-240 ppm.
-
Temperature: 298 K (25 °C).
Procedure:
-
Follow steps 1-3 from the ¹H NMR acquisition protocol.
-
Set up the ¹³C NMR experiment with the appropriate acquisition parameters, ensuring proton decoupling is active.
-
Acquire the spectrum.
-
Process the data: Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz is common), phase correction, and baseline correction.
-
Reference the spectrum to the internal standard or the solvent peak.
Experimental Workflow
The characterization of synthetic sphingolipids by NMR follows a systematic workflow to ensure high-quality, reproducible data for structural elucidation and purity assessment.
Caption: A typical experimental workflow for the NMR characterization of synthetic sphingolipids.
Conclusion
NMR spectroscopy is an indispensable technique for the structural characterization and purity assessment of synthetic sphingolipids. The protocols and data presented in these application notes provide a robust framework for researchers to obtain high-quality, reproducible NMR data. This detailed characterization is essential for understanding the biological functions of these important molecules and for the development of new therapeutic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Deprotection of N-Boc-1-pivaloyl-D-erythro-sphingosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-1-pivaloyl-D-erythro-sphingosine. The focus is on addressing potential side reactions and challenges encountered during the N-Boc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-Boc deprotection of this compound?
A1: The primary side reactions of concern are:
-
O- to N-Pivaloyl Migration: Following the removal of the N-Boc group, the adjacent primary pivaloyl ester at the C1 position can migrate to the newly formed free amine at the C2 position. This intramolecular acyl migration is a known issue in molecules with vicinal amino and alcohol functionalities.
-
Cleavage of the Pivaloyl Ester: The acidic conditions used for N-Boc deprotection can also lead to the hydrolysis of the pivaloyl ester at the C1 position, resulting in the fully deprotected sphingosine.
-
Incomplete Deprotection: The reaction may not go to completion, leaving unreacted starting material.
Q2: How can I selectively remove the N-Boc group without affecting the 1-O-pivaloyl ester?
A2: Achieving selective deprotection requires careful control of reaction conditions. The N-Boc group is significantly more acid-labile than the pivaloyl ester. Therefore, using milder acidic conditions and lower temperatures can favor the selective removal of the Boc group. Monitoring the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to stop the reaction once the starting material is consumed, minimizing the risk of pivaloyl ester cleavage.
Q3: What is the mechanism of O- to N-pivaloyl migration?
A3: The migration of the pivaloyl group from the C1 oxygen to the C2 nitrogen is an intramolecular acyl transfer reaction. After the N-Boc group is removed under acidic conditions, the resulting free amine at C2 can act as a nucleophile, attacking the carbonyl carbon of the adjacent pivaloyl ester at C1. This forms a five-membered cyclic intermediate which then collapses to yield the more thermodynamically stable N-pivaloyl-D-erythro-sphingosine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 1-O-pivaloyl-D-erythro-sphingosine | 1. Incomplete N-Boc deprotection. 2. Significant cleavage of the pivaloyl ester. 3. O- to N-Pivaloyl migration. | 1. Increase reaction time or temperature slightly, while carefully monitoring for side product formation. 2. Use milder acidic conditions (e.g., 1.25 M HCl in MeOH instead of strong TFA solutions). Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Minimize reaction time and use a less nucleophilic solvent if possible. Immediate work-up upon completion can also help. |
| Presence of a significant amount of fully deprotected sphingosine | The acidic conditions are too harsh, leading to the cleavage of the pivaloyl ester. | - Switch to a milder acid (e.g., p-toluenesulfonic acid). - Decrease the concentration of the acid. - Lower the reaction temperature. - Reduce the reaction time and monitor closely. |
| Detection of an isomeric product by LC-MS or NMR | O- to N-Pivaloyl migration has occurred, forming N-pivaloyl-D-erythro-sphingosine. | - Use a less polar, non-protic solvent to disfavor the formation of the cyclic intermediate. - Perform the reaction at the lowest possible temperature that still allows for efficient Boc deprotection. - Consider using a different N-protecting group that can be removed under non-acidic conditions if pivaloyl migration remains a persistent issue. |
| Reaction is sluggish or does not go to completion | 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Poor solubility of the starting material. | 1. Increase the equivalents of the acid. 2. Allow the reaction to warm to room temperature or slightly higher, while monitoring for side reactions. 3. Use a co-solvent like dichloromethane (DCM) to improve solubility. |
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection using HCl in Methanol
This protocol aims for the selective removal of the N-Boc group with minimal cleavage of the pivaloyl ester.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous methanol (MeOH) to a concentration of 0.1 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 1.25 M HCl in MeOH (5-10 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC (e.g., using a mobile phase of DCM:MeOH, 95:5). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-O-pivaloyl-D-erythro-sphingosine.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is faster but may lead to more side products if not carefully controlled.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM to a concentration of 0.1 M.
-
Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor closely by TLC. The reaction is often complete in 30 minutes to 2 hours.[1]
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Extraction: Extract the product with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Data Summary
The following table summarizes representative yields for N-Boc deprotection under various acidic conditions. Note that yields can vary depending on the specific substrate and reaction scale.
| Acid Condition | Solvent | Temperature | Time | Typical Yield of Deprotected Amine | Key Considerations |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 2-16 h | >90% | Can be slow; potential for pivaloyl ester cleavage with prolonged reaction times.[2] |
| 25% TFA in DCM | DCM | Room Temp. | 2 h | ~60-90% | Fast reaction; higher risk of side reactions like pivaloyl ester cleavage.[1] |
| 1:1 TFA/DCM | DCM | 0 °C to RT | 1-2 h | High | Common and effective, but requires careful monitoring to avoid side reactions.[1] |
| p-TsOH | DME | 40 °C | 2 h | ~90-98% | Milder alternative to TFA and HCl.[3] |
| Oxalyl chloride | Methanol | Room Temp. | 1-4 h | up to 90% | Mild conditions, but the reagent itself can have other reactivities.[4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of N-Boc deprotection and potential product outcomes.
References
Technical Support Center: Pivaloyl Group Migration in Protected Sphingosines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Pivaloyl (Piv) group migration during the synthesis and manipulation of protected sphingosines.
Frequently Asked Questions (FAQs)
Q1: What is pivaloyl group migration and why is it a concern in sphingosine synthesis?
A1: Pivaloyl group migration is an intramolecular acyl transfer reaction where a pivaloyl protecting group moves from one hydroxyl group to an adjacent one. In the context of protected sphingosines, which are polyol structures, this migration can lead to the formation of undesired constitutional isomers, complicating purification and potentially leading to incorrect final products. The bulky nature of the pivaloyl group is often employed to prevent such migrations, but under certain conditions, it can still occur.[1][2][3]
Q2: What is the underlying mechanism of pivaloyl group migration?
A2: Acyl group migration, including that of the pivaloyl group, typically proceeds through a stepwise anionic mechanism involving a tetrahedral orthoester-like intermediate.[4][5] The reaction is often base-catalyzed, where a free hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbonyl carbon of the adjacent pivaloyl ester. The stability of the cyclic intermediate influences the rate of migration.
Q3: Which positions on a protected sphingosine are most susceptible to pivaloyl group migration?
A3: In a typical protected sphingosine derivative, migration is most likely to occur between adjacent hydroxyl groups. For instance, if a pivaloyl group is protecting the C3-hydroxyl, it could potentially migrate to a free C1-hydroxyl or a deprotected C4-hydroxyl if the amino group at C2 is appropriately protected. The stereochemical relationship between the hydroxyl groups (cis or trans) can affect the rate of migration, with cis-diols often facilitating faster migration due to reduced ring strain in the transition state.[3]
Q4: What reaction conditions favor pivaloyl group migration?
A4: Pivaloyl group migration is generally favored by basic conditions which promote the formation of an alkoxide, the key nucleophile in the migration process.[1][5] Elevated temperatures and the use of polar, protic solvents can also facilitate this unwanted side reaction. The rate of migration is dependent on the pH of the medium and the pKa of the hydroxyl group towards which the acyl group is migrating.[4][5]
Q5: How can I detect if pivaloyl group migration has occurred in my sample?
A5: Several analytical techniques can be employed to detect and quantify pivaloyl group migration:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify constitutional isomers. The chemical shifts of protons and carbons adjacent to the pivaloyl group will differ depending on its location. A distinct singlet for the nine equivalent protons of the tert-butyl group is a key indicator of the pivaloyl group's presence.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the presence of isomers with the same mass-to-charge ratio. Fragmentation patterns may also provide clues to the location of the pivaloyl group.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from its migratory isomers, allowing for quantification of the extent of migration.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While less definitive for distinguishing isomers, FTIR can confirm the presence of the ester carbonyl group of the pivaloyl moiety.
Troubleshooting Guide
This guide addresses common issues related to pivaloyl group migration during the synthesis of protected sphingosines.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of an isomeric byproduct. | Pivaloyl group migration has occurred during the reaction or work-up. | - Reaction Conditions: If possible, conduct the reaction at a lower temperature and under neutral or slightly acidic conditions.[7] - Base Selection: If a base is necessary, consider using a non-nucleophilic, sterically hindered base to minimize deprotonation of hydroxyl groups.[7] - Work-up: Neutralize the reaction mixture carefully before extraction. Avoid prolonged exposure to basic aqueous solutions during work-up.[7] |
| Isomerization observed during purification by silica gel chromatography. | The silica gel, being slightly acidic, may be catalyzing the migration. | - Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidic sites. - Alternative Purification: Consider other purification methods like flash chromatography with neutral alumina or reversed-phase HPLC. |
| Difficulty in separating the desired isomer from the migrated byproduct. | The isomers have very similar polarities. | - Optimize Chromatography: Experiment with different solvent systems in your HPLC or flash chromatography to improve separation. - Derivatization: In some cases, derivatizing a free hydroxyl group can alter the polarity enough to allow for separation. |
| Pivaloyl group migration during a deprotection step of another protecting group. | The conditions for removing another protecting group (e.g., a silyl ether) are promoting the migration of the pivaloyl group. | - Orthogonal Protecting Groups: Plan your synthetic route using protecting groups that can be removed under conditions that do not affect the pivaloyl ester.[8] - Milder Deprotection Conditions: Explore milder reagents or conditions for the deprotection step . |
Experimental Protocols
Protocol 1: Monitoring Pivaloyl Group Migration using ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried reaction mixture or purified product.[6] Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the sharp singlet corresponding to the nine protons of the pivaloyl group's tert-butyl moiety.[6]
-
Carefully integrate this peak and compare its integration value to other well-resolved peaks in the spectrum to confirm the stoichiometry.
-
In the case of migration, you may observe two or more distinct singlets in the tert-butyl region, each corresponding to a different isomer. The relative integration of these peaks will give the ratio of the isomers.
-
Analyze the chemical shifts of the protons on the sphingosine backbone, particularly those on the carbons bearing hydroxyl or pivaloyl groups, as these will be different for each isomer.
-
Protocol 2: Pivaloylation of a Sphingosine Derivative
This is a general protocol that may need to be optimized for your specific substrate.
-
Reagents and Materials:
-
Procedure:
-
Dissolve the protected sphingosine derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base, followed by the optional DMAP catalyst.
-
Add the pivaloylating agent (pivaloyl chloride or pivalic anhydride) dropwise to the cooled solution.[7]
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl or water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) if a basic catalyst like pyridine was used, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Mechanism of base-catalyzed pivaloyl group migration.
Caption: Troubleshooting workflow for pivaloyl group migration.
References
- 1. researchgate.net [researchgate.net]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction yield for ceramide synthesis from protected precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ceramides from protected precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low ceramide yield in carbodiimide-mediated coupling reactions?
A1: Low yields in carbodiimide coupling (e.g., using EDC or DCC) are often due to several factors:
-
Suboptimal pH: The reaction is most efficient in a slightly acidic pH range (4.5-5.0) to activate the carboxylic acid while keeping the amine of the sphingoid base nucleophilic.[1]
-
Moisture: Carbodiimides are moisture-sensitive and can be hydrolyzed, rendering them inactive. Always use anhydrous solvents and handle reagents in a dry environment.
-
Side Reactions: The primary side product is the formation of an N-acylurea from the rearrangement of the O-acylisourea intermediate. This can be minimized by the addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][2]
-
Steric Hindrance: Sterically hindered fatty acids or sphingoid bases can react slowly, leading to lower yields. In such cases, extending the reaction time or using a more potent activating agent may be necessary.
-
Inadequate Purification: Product loss during workup and purification steps can significantly lower the final yield.
Q2: My enzymatic ceramide synthesis using lipase is showing low conversion. What should I troubleshoot?
A2: For low conversion in lipase-catalyzed ceramide synthesis (e.g., with Novozym 435), consider the following:
-
Enzyme Activity: Ensure the lipase is active. Improper storage or repeated freeze-thaw cycles can lead to denaturation. Verify the enzyme's activity with a standard substrate if possible.
-
Reaction Temperature: Temperature significantly affects lipase activity. For Novozym 435, the optimal temperature is often around 60°C. Higher temperatures can cause denaturation, while lower temperatures will slow down the reaction rate.
-
Water Content: While lipases are hydrolytic enzymes, the water content in the reaction medium is critical for their catalytic activity in non-aqueous solvents. The optimal water activity (a_w) should be maintained, as too much water can promote the hydrolysis of the ester or amide product.
-
Substrate and Product Inhibition: High concentrations of the sphingoid base or the fatty acid can sometimes inhibit the enzyme. Similarly, the accumulation of the ceramide product can also lead to feedback inhibition.
-
Mass Transfer Limitations: In solvent-free systems or with immobilized enzymes, ensure adequate mixing to overcome mass transfer limitations.
Q3: I am observing a significant amount of a byproduct that I suspect is an O-acylated product. How can I confirm this and prevent its formation?
A3: O-acylation is a common side reaction in ceramide synthesis, where the fatty acid acylates the hydroxyl groups of the sphingoid base instead of the amino group.
-
Confirmation: This side product can often be identified by TLC, as it will have a different Rf value than the desired N-acylated ceramide. Further characterization by NMR or mass spectrometry can confirm the structure.
-
Prevention:
-
Protecting Groups: The most effective way to prevent O-acylation is to protect the hydroxyl groups of the sphingoid base before the N-acylation step. Silyl protecting groups like TBDMS or TES are commonly used.
-
Enzymatic Synthesis: Using a regioselective enzyme like Novozym 435 can favor N-acylation over O-acylation, often eliminating the need for protecting groups.[3]
-
Reaction Conditions: In some cases, optimizing the reaction conditions, such as using a non-polar solvent or a specific coupling reagent, can improve the selectivity for N-acylation.
-
Q4: What is the best way to purify my synthetic ceramide?
A4: The purification method depends on the scale of the reaction and the impurities present.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying ceramides. A gradient elution with a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (like ethyl acetate or methanol) is typically used.[4]
-
Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can be effective. The product band is scraped from the plate and the ceramide is extracted with a suitable solvent.[4]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure crystalline ceramide.
Q5: I am having trouble removing the silyl protecting groups from my protected ceramide. What should I do?
A5: Incomplete deprotection of silyl ethers can be a frustrating issue. Here are some troubleshooting steps:
-
Reagent Quality: Ensure your fluoride source (e.g., TBAF) is fresh. Anhydrous TBAF is more reactive than the hydrate.
-
Extend Reaction Time/Increase Temperature: Some silyl groups, especially on sterically hindered hydroxyls, may require longer reaction times or gentle heating to be completely removed.
-
Choice of Reagent: For stubborn silyl groups, stronger deprotection conditions may be needed. However, be cautious as harsh conditions can lead to side reactions. Alternatively, a different fluoride source like HF-pyridine can be used.
-
Solvent: The choice of solvent can influence the deprotection rate. THF is a common choice for TBAF-mediated deprotection.
Troubleshooting Guides
Low Yield in Carbodiimide Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive coupling reagents (EDC/DCC) | Use fresh, anhydrous reagents. Store them properly in a desiccator. |
| Incorrect pH | Adjust the reaction pH to 4.5-5.0 using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). | |
| Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Significant amount of starting material remains | Insufficient reaction time | Monitor the reaction by TLC and extend the reaction time if necessary. |
| Steric hindrance | Increase the reaction temperature slightly (e.g., to 40°C) or use a more powerful coupling agent combination like HATU/DIPEA. | |
| Major byproduct is N-acylurea | Rearrangement of O-acylisourea intermediate | Add 1.1 equivalents of HOBt or NHS to the reaction mixture to form a more stable active ester.[1][2] |
Incomplete Deprotection of Silyl Groups
| Symptom | Possible Cause | Suggested Solution |
| Incomplete removal of silyl group(s) confirmed by NMR/MS | Insufficient deprotection reagent | Increase the equivalents of the deprotection reagent (e.g., TBAF). |
| Short reaction time | Extend the deprotection reaction time and monitor by TLC until all starting material is consumed. | |
| Sterically hindered silyl group | Gently heat the reaction mixture (e.g., to 40-50°C). | |
| Reagent degradation | Use a fresh bottle of the deprotection reagent. For TBAF, consider using the anhydrous form for higher reactivity.[5] | |
| Formation of side products during deprotection | Harsh deprotection conditions | Use milder conditions, such as KF in the presence of tetraethylene glycol, which can be more selective.[6] |
Quantitative Data Summary
Table 1: Effect of Temperature on Enzymatic Ceramide Synthesis Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 40 | 32 | ~65 | [3] |
| 50 | 32 | ~75 | [3] |
| 60 | 19 | 89.41 | [3] |
| 65 | 19 | <85 | [3] |
Table 2: Comparison of Ceramide Synthesis Yields with Different Methods
| Synthesis Method | Key Reagents | Typical Yield (%) | Reference |
| Carbodiimide Coupling | Sphingoid base, fatty acid, mixed carbodiimide | 60-75 | [7] |
| Enzymatic (Lipase) | Sphingoid base, fatty acid, Novozym 435 | ~89 | [3] |
Experimental Protocols
Protocol 1: Ceramide Synthesis via Carbodiimide Coupling (EDC/HOBt)
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the protected sphingoid base (1.0 eq) and the fatty acid (1.1 eq) in anhydrous dichloromethane (DCM) or a mixture of DCM/DMF.
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir until it dissolves.
-
Coupling: Cool the reaction mixture to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected ceramide.
-
Deprotection (if applicable): Dissolve the crude protected ceramide in THF and add a solution of TBAF (1.1 eq per silyl group) in THF. Stir at room temperature until deprotection is complete (monitor by TLC). Quench the reaction with saturated NH₄Cl solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude ceramide by silica gel column chromatography.
Protocol 2: Purification of Ceramide by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude ceramide in a minimal amount of the column eluent (or a slightly more polar solvent) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure ceramide.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ceramide.
Protocol 3: TLC Monitoring of Ceramide Synthesis
-
Plate Preparation: Use a silica gel TLC plate. Draw a baseline with a pencil about 1 cm from the bottom.
-
Spotting: Using a capillary tube, spot the reaction mixture on the baseline. Also, spot the starting materials (sphingoid base and fatty acid) as references.
-
Elution: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., chloroform:methanol 9:1 v/v or hexane:ethyl acetate 1:1 v/v).[8][9]
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., phosphomolybdic acid or potassium permanganate stain) followed by gentle heating.
-
Analysis: The product ceramide should have an Rf value that is different from the starting materials. The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction.
Visualizations
Caption: General workflow for chemical synthesis of ceramides.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified overview of ceramide biosynthesis pathways.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 5. reddit.com [reddit.com]
- 6. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in sphingosine acylation reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for overcoming low yields in sphingosine acylation reactions to synthesize ceramides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is sphingosine acylation and why is it important?
A1: Sphingosine acylation is the chemical process of attaching a fatty acid to the amino group of a sphingosine molecule, forming an amide bond. The resulting molecule is a ceramide.[1][2] Ceramides are central hubs in sphingolipid metabolism, acting as structural components of cell membranes and as critical signaling molecules involved in cellular processes like apoptosis, cell proliferation, and inflammation.[3][4][5] Efficiently synthesizing specific ceramides is crucial for studying their biological functions and for developing potential therapeutics for diseases linked to ceramide dysregulation, such as diabetes, neurodegenerative disorders, and cancer.[4][6]
Q2: What are the most common causes of low ceramide yield?
A2: Low yields in sphingosine acylation typically stem from one or more of the following issues:
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, pH, or reaction time can significantly hinder the reaction.[7][8]
-
Poor Reactant Quality: Impurities in the sphingosine or the acylating agent can inhibit the reaction. The stereochemistry of sphingosine is also critical, as many enzymatic methods require the natural D-erythro isomer.[9]
-
Side Reactions: The hydroxyl groups on sphingosine can undergo O-acylation, competing with the desired N-acylation and forming unwanted byproducts.[10]
-
Substrate Insolubility: Sphingosine and long-chain fatty acids can have poor solubility in common reaction solvents, limiting their availability to react.[11]
-
Inefficient Purification: Significant product loss can occur during post-reaction workup and purification steps, such as column chromatography.[12][13]
Q3: How do I choose the right acylating agent?
A3: The choice of acylating agent depends on the reaction type.
-
For chemical synthesis: Activated fatty acids like acyl chlorides or acid anhydrides are commonly used due to their high reactivity.[10][14] Acyl chlorides are generally more reactive but generate HCl as a byproduct, requiring a base for neutralization.
-
For enzymatic synthesis: Fatty acyl-CoAs are the natural substrates for ceramide synthases (CerS).[2] Free fatty acids can also be used with certain lipases that catalyze the amidation reaction.[15]
Q4: What is the difference between chemical and enzymatic acylation?
A4: Chemical synthesis is often robust and uses readily available, cost-effective reagents. However, it may lack selectivity, leading to side reactions like O-acylation.[8] Enzymatic synthesis, using enzymes like lipases or ceramide synthases, offers very high N-acylation selectivity, avoiding byproducts.[8] However, enzymes are sensitive to reaction conditions (temperature, pH) and can be more expensive.[8][9]
Q5: How can I confirm my product is the N-acylated ceramide and not an O-acylated byproduct?
A5: The amide bond of the N-acylated ceramide is significantly more stable to basic conditions than the ester bonds of O-acylated byproducts. A simple method to check for byproducts is to treat a small sample of the crude product with a mild base (e.g., 0.004 N NaOH).[10] This will hydrolyze the O-acylated esters while leaving the desired N-acyl amide intact. A subsequent analysis by Thin-Layer Chromatography (TLC) should show the disappearance of the byproduct spots if they were O-acylated species.[10] For definitive structural confirmation, NMR spectroscopy is the most reliable method.
Section 2: Troubleshooting Guide
Problem: Very Low or No Product Formation
Q: My reaction has yielded almost no desired product. What is the most logical way to troubleshoot this issue?
A: A systematic approach is essential. Begin by verifying your starting materials and then meticulously check each parameter of your reaction conditions. The flowchart below outlines a logical troubleshooting sequence.
-
Verify Reactants: Contaminated or degraded starting materials are a primary cause of reaction failure. Confirm the purity of your sphingosine and acylating agent. For enzymatic reactions, ensure you are using the correct sphingosine stereoisomer, as enzymes often exhibit strict specificity.[9]
-
Assess Reaction Conditions:
-
Solvent: The solvent plays a critical role. It must be able to dissolve the reactants and should be anhydrous, as water can hydrolyze reactive acylating agents.[7][11] While some reactions work well in polar solvents like DMF, others perform better in moderately polar solvents like acetone or THF.[7]
-
Temperature: Acylation reactions can be sensitive to temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions or cause degradation of reactants or enzymes.[8][16]
-
Base/pH: If using an acyl chloride, a base is required to neutralize the HCl byproduct. The choice and amount of base are important. For enzymatic reactions, maintaining the optimal pH for the enzyme is critical for its activity.[9]
-
-
Investigate Side Products: If your starting material is consumed but the desired product yield is low, side reactions are likely occurring. The most common is O-acylation of the hydroxyl groups. Analyze your crude reaction mixture by TLC or LC-MS to identify unexpected products.
Problem: Low Yield After Purification
Q: My crude reaction shows a strong product spot on TLC, but the final isolated yield is very low. What could be the issue?
A: This points to problems during the workup or purification stages.
-
Inefficient Extraction: Ensure your extraction solvent is appropriate to move your ceramide product into the organic phase. Ceramides are quite lipophilic but also have polar groups, so a solvent mixture like chloroform/methanol may be necessary.[12]
-
Product Adsorption during Chromatography: Ceramides can irreversibly bind to highly activated silica gel. Consider deactivating the silica gel by pre-eluting the column with your mobile phase or by adding a small percentage of a polar solvent like methanol to the crude sample before loading.
-
Incorrect Elution Solvents: If the solvent system is not polar enough, your product will not elute from the column. If it is too polar, it may co-elute with other impurities. Gradient elution, starting with a non-polar system (e.g., hexane/ethyl acetate) and gradually increasing polarity (e.g., to chloroform/methanol), is often effective.[13]
-
Product Visualization: If you cannot see your product on the TLC plate, you cannot combine the correct fractions. Use a sensitive stain like primuline spray followed by UV visualization, as ceramides may not be strongly UV-active on their own.[12]
Section 3: Protocols and Data
Experimental Protocol: General Chemical N-Acylation of Sphingosine
This protocol is a general guideline for the chemical acylation of sphingosine using an acyl chloride.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sphingosine (1 equivalent) in an appropriate anhydrous solvent (e.g., Tetrahydrofuran - THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to the solution and stir.
-
Addition of Acylating Agent: Dissolve the acyl chloride (e.g., palmitoyl chloride, 1.2 equivalents) in a small amount of anhydrous THF.[14] Add this solution dropwise to the stirring sphingosine solution at room temperature.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 3-4 hours.[14]
-
Monitoring: Monitor the reaction's progress by TLC, using a mobile phase such as chloroform:methanol (e.g., 95:5 v/v). Visualize with primuline spray or another suitable stain.
-
Workup: Once the reaction is complete, quench it by adding a small amount of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude ceramide product.
-
Purification: Purify the crude product using column chromatography on silica gel or Florisil.[12]
Data Presentation: Impact of Reaction Parameters
The yield of sphingosine acylation is highly dependent on reaction conditions. Below are tables summarizing key parameters.
Table 1: Comparison of Common Solvents in Acylation Reactions
| Solvent | Polarity | Typical Yield | Notes |
| Acetone | Medium | High (can be >90%)[7] | Often shows excellent results for certain acylation reactions.[7] |
| Tetrahydrofuran (THF) | Medium | Good to High | A common aprotic solvent for acylation; must be anhydrous.[14] |
| Chloroform/Methanol | High | Variable | Often used for dissolving lipids and for chromatography.[12][13] |
| Dimethylformamide (DMF) | High | Variable | A polar aprotic solvent that can aid in dissolving reactants.[7] |
| Ethyl Acetate | Medium-Low | Moderate to Good | Can be a good reaction solvent and is excellent for extraction.[7] |
Table 2: General Troubleshooting Checklist
| Checkpoint | Potential Issue | Recommended Action |
| Reactants | Impure starting materials | Verify purity by NMR, MS, or TLC. Use fresh reagents. |
| Incorrect sphingosine isomer | For enzymatic reactions, confirm D-erythro configuration.[9] | |
| Degraded acylating agent | Use a fresh bottle of acyl chloride/anhydride; store properly. | |
| Conditions | Water in the reaction | Use anhydrous solvents and an inert atmosphere. |
| Incorrect temperature | Optimize temperature; start at room temp and adjust as needed.[8] | |
| Ineffective base/pH | Ensure base is present and sufficient to neutralize acid.[10] | |
| Workup | Product loss during extraction | Use appropriate extraction solvents (e.g., ethyl acetate, chloroform). |
| Purification | Irreversible binding to silica | Deactivate silica gel; use a different stationary phase like Florisil.[12] |
| Poor separation | Optimize the solvent gradient for column chromatography.[13] |
Section 4: Visual Guides
De Novo Ceramide Biosynthesis Pathway
This diagram illustrates the primary biological pathway for ceramide synthesis, which acylation is a key part of.
General Experimental Workflow
This diagram shows a typical workflow for a sphingosine acylation experiment, from setup to final analysis.
References
- 1. Lipid - Wikipedia [en.wikipedia.org]
- 2. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. A review of the mechanisms of abnormal ceramide metabolism in type 2 diabetes mellitus, Alzheimer’s disease, and their co-morbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolving versus non-resolving sphingolipid dynamics during macrophage activation: a time-resolved metabolic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased de novo ceramide synthesis and accumulation in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 9. Acetylation of sphingosine by PAF-dependent transacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of free sphingosine in cultured cells by acylation with radioactive acetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 13. Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. The sphingosine rheostat is involved in the cnidarian heat stress response but not necessarily in bleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Ceramides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic ceramides.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during the purification of your synthetic ceramide products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Column Chromatography | 1. Compound is unstable on silica gel: Ceramides can sometimes degrade on acidic silica gel.[1][2] 2. Incorrect solvent system: The chosen eluent may be too polar, causing the compound to elute in the solvent front, or not polar enough, resulting in the compound remaining on the column.[3] 3. Compound is highly diluted: The collected fractions may contain the product at a concentration too low to be detected by TLC.[3] 4. Precipitation on the column: The compound may have crystallized or precipitated at the top of the column. | 1. Test for stability: Before running a column, spot your crude product on a TLC plate and let it sit for a few hours. Run a 2D TLC to check for degradation spots.[1] If unstable, consider using deactivated silica gel, alumina, or an alternative purification method like recrystallization. 2. Optimize solvent system with TLC: Systematically test different solvent mixtures to find one that gives your target ceramide an Rf value between 0.2 and 0.4. 3. Concentrate fractions: Combine and concentrate fractions where you expect your compound to elute and re-analyze by TLC.[3] 4. Improve solubility: Use a stronger loading solvent to dissolve the crude material completely before loading it onto the column. |
| Co-elution of Product with Impurities | 1. Similar polarity of product and impurity: Unreacted starting materials (e.g., fatty acids) or byproducts (e.g., N-acylurea from carbodiimide coupling) can have similar polarities to the target ceramide.[4] 2. Poor column packing: An improperly packed column will have channels, leading to poor separation. 3. Overloading the column: Applying too much crude material will exceed the separation capacity of the column. | 1. Use a different stationary phase: Consider using reverse-phase silica (C18) or a different type of normal phase media like Florisil. 2. Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve the resolution between closely eluting compounds. 3. Recrystallization: If the ceramide is a solid, recrystallization can be a highly effective method for removing impurities.[5] 4. HPLC Purification: For very challenging separations, preparative HPLC can offer superior resolution.[6] |
| Streaking or Tailing of Spots on TLC | 1. Compound is acidic or basic: The amide and hydroxyl groups in ceramides can interact strongly with the acidic silica gel. 2. Sample is overloaded on the TLC plate. 3. Presence of highly polar impurities. | 1. Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve spot shape. For basic compounds, a small amount of triethylamine or pyridine can be used. 2. Spot a more dilute sample on the TLC plate. |
| Difficulty Removing Carbodiimide Byproducts | 1. Insoluble urea byproduct: Dicyclohexylurea (DCU), a byproduct of DCC coupling, is notoriously insoluble in many organic solvents, making it difficult to remove by chromatography.[4][7] 2. Soluble urea byproduct: Diisopropylurea (DIU) from DIC coupling is soluble and may co-elute with the product.[4][7] | 1. For DCU: Filter the reaction mixture before work-up to remove the precipitated DCU. Washing the crude product with a solvent in which DCU is insoluble can also be effective. 2. For DIU: Careful optimization of column chromatography is needed. Alternatively, using a water-soluble carbodiimide like EDC allows for the removal of the urea byproduct and excess reagent through a simple aqueous extraction.[4][7] |
| Product Degradation During Purification | 1. Extreme pH: Ceramides can be sensitive to highly acidic or alkaline conditions, which can lead to hydrolysis of the amide bond.[8][9][10] 2. High Temperatures: Prolonged exposure to high temperatures during solvent evaporation or recrystallization can cause degradation.[8][10] | 1. Maintain a neutral pH: Aim for a pH range of 4.5 to 6.5 during work-up and purification steps.[8][10] 2. Use moderate temperatures: When removing solvent, use a rotary evaporator at a moderate temperature (e.g., below 40°C).[8] For recrystallization, avoid unnecessarily high temperatures.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted fatty acid from my ceramide synthesis reaction?
A1: Unreacted fatty acids can often be removed by column chromatography on silica gel. However, if the polarity is very similar to your ceramide, consider washing the crude product with a cold, non-polar solvent like hexane, in which the fatty acid may be more soluble. Alternatively, a mild basic wash during the work-up (e.g., with a dilute solution of sodium bicarbonate) can help to deprotonate the fatty acid, making it more water-soluble and easier to remove in an aqueous extraction.
Q2: My synthetic ceramide is an oil and I cannot recrystallize it. What are my options for purification?
A2: For oily or non-crystalline ceramides, column chromatography is the primary method of purification. You can explore different stationary phases such as normal phase silica, reverse phase silica (C18), or alumina. If standard column chromatography does not provide sufficient purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative that offers higher resolution.[6]
Q3: How can I confirm the purity of my final synthetic ceramide product?
A3: A combination of analytical techniques is recommended for purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[6][11][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of your target ceramide and can help identify impurities.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess purity.
Q4: I am having trouble with the solubility of my ceramide for purification. What solvents are recommended?
A4: Ceramides are lipophilic molecules.[8][9] For column chromatography, they are typically dissolved in a small amount of the mobile phase or a slightly more polar solvent for loading. Common solvents for dissolving ceramides include chloroform, dichloromethane, and mixtures of chloroform/methanol.[15] For recrystallization, you will need to screen for a solvent or solvent system in which the ceramide is soluble at high temperatures but sparingly soluble at room temperature or below.
Q5: Are there any special handling precautions I should take with synthetic ceramides?
A5: It is advisable to store purified ceramides under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent degradation. They can be sensitive to heat, light, and extreme pH.[8]
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis and purification of ceramides. Please note that these values can vary significantly depending on the specific ceramide structure and the reaction and purification conditions used.
| Parameter | Typical Value(s) | Notes |
| Synthetic Yield (Carbodiimide Coupling) | 60 - 75% | This is a general range for direct coupling of a long-chain base and a fatty acid using a mixed carbodiimide.[16][17] |
| Purity after Silica Gel Chromatography | >95% | Can be achieved with careful optimization of the solvent system. |
| Purity after Recrystallization | >99% | Highly effective for crystalline ceramides. |
| HPLC Limit of Detection (LOD) | < 1 pmol | With fluorescent derivatization, HPLC can be a highly sensitive analytical technique.[11][12] |
| Stable pH Range | 4.5 - 6.5 | Extreme pH values should be avoided to prevent degradation.[8][10] |
| Recommended Storage Temperature | -20°C or below | For long-term stability. |
Experimental Protocols
Protocol 1: Purification of a Synthetic Ceramide by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of a moderately polar synthetic ceramide.
Materials:
-
Crude synthetic ceramide
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Chloroform, Methanol)
-
Sand
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and visualization reagent (e.g., primuline spray or potassium permanganate stain)
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system will give the target ceramide an Rf of ~0.3 and good separation from impurities.
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing. Avoid air bubbles.
-
Add another layer of sand on top of the silica bed. .
-
-
Sample Loading:
-
Dissolve the crude ceramide in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity according to your pre-determined gradient.
-
-
Fraction Analysis:
-
Monitor the elution by spotting fractions onto TLC plates.
-
Visualize the spots to identify the fractions containing the purified ceramide.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator at a temperature below 40°C.
-
Place the resulting purified ceramide under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization of a Synthetic Ceramide
This protocol is suitable for solid, crystalline synthetic ceramides.
Materials:
-
Crude synthetic ceramide
-
A suitable recrystallization solvent or solvent pair (e.g., hexane, ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude ceramide and a few drops of a potential solvent. The ideal solvent will not dissolve the ceramide at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude ceramide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the ceramide is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus with a Buchner funnel.
-
Wet the filter paper with a small amount of cold recrystallization solvent.
-
Pour the crystalline mixture into the funnel and apply vacuum to collect the crystals.
-
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Visualizations
Ceramide-Mediated Apoptosis Signaling Pathway
Caption: Ceramide's role in the intrinsic apoptosis pathway.
Ceramide's Role in Insulin Signaling Inhibition
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. peptide.com [peptide.com]
- 5. mt.com [mt.com]
- 6. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 7. peptide.com [peptide.com]
- 8. formulatorhub.com [formulatorhub.com]
- 9. greencosmetic.science [greencosmetic.science]
- 10. deverauxspecialties.com [deverauxspecialties.com]
- 11. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gas--liquid chromatography-mass spectrometry of synthetic ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Boc Deprotection Byproduct Removal
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of byproducts from N-Boc deprotection reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in N-Boc deprotection reactions?
A1: The most common byproduct is the tert-butyl cation, which is generated upon cleavage of the Boc group. This reactive carbocation can lead to the formation of other byproducts through alkylation of nucleophilic residues in your product or scavengers. Another potential byproduct is isobutylene, formed from the deprotonation of the tert-butyl cation. If trifluoroacetic acid (TFA) is used for deprotection, residual TFA in the final product is also a common impurity.
Q2: What are scavengers and why are they used in N-Boc deprotection?
A2: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophilic species, primarily the tert-butyl cation.[1] By reacting with the tert-butyl cation, scavengers prevent the alkylation of sensitive functional groups on the desired product, thus minimizing the formation of byproducts.[1]
Q3: Which scavengers should I use for my specific compound?
A3: The choice of scavenger depends on the amino acid residues or functional groups present in your compound.[1] For tryptophan-containing compounds, scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole are recommended.[1] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[1]
Q4: How do I remove the excess acid (e.g., TFA) after deprotection?
A4: Excess acid can be removed by several methods. A common technique is to concentrate the reaction mixture in vacuo. Co-evaporation with a solvent like toluene can also be effective.[2] Alternatively, precipitation of the product in a non-polar solvent like diethyl ether followed by washing will remove the majority of the acid.[1] For non-water-soluble amines, a basic workup with a mild base like sodium bicarbonate will neutralize the acid, which can then be removed by an aqueous wash.[3]
Q5: My deprotected amine is water-soluble. How do I purify it?
A5: For water-soluble amines, purification can be challenging. One approach is to use a scavenger resin, such as Amberlyst A21, to capture the product, allowing for the removal of neutral byproducts and excess reagents by washing.[3] The purified amine can then be released from the resin. Alternatively, if the product precipitates as a salt (e.g., hydrochloride salt), it can be collected by filtration.[4]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, suggesting byproduct formation.
| Possible Cause | Recommended Solution |
| Alkylation of sensitive functional groups (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation. [1] | Incorporate a suitable scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1] |
| Incomplete removal of scavengers or their byproducts. | Optimize the workup procedure. For ether precipitation, ensure thorough washing of the precipitate. For basic workup, ensure complete phase separation during extraction. The use of a scavenger resin can also be considered for more efficient removal of neutral impurities. |
| Degradation of the product under acidic conditions. | Reduce the reaction time or perform the reaction at a lower temperature (e.g., 0 °C). Consider using a milder deprotection reagent if your compound is particularly acid-sensitive. |
Issue 2: Low yield of the deprotected product.
| Possible Cause | Recommended Solution |
| Incomplete deprotection reaction. | Increase the reaction time or the concentration of the acid. Monitor the reaction progress by TLC or LC-MS to ensure completion. For sterically hindered substrates, stronger acidic conditions or elevated temperatures may be necessary, in which case the use of scavengers is crucial. |
| Loss of product during workup. | If your product is water-soluble, avoid aqueous washes and consider using ether precipitation or a scavenger resin. If precipitating with ether, ensure the product is not soluble in the ether. Using cold ether and allowing sufficient time for precipitation can improve recovery. |
| Product is volatile. | If the deprotected amine is volatile, avoid extensive drying under high vacuum. Isolate the product as a salt (e.g., hydrochloride or TFA salt) to reduce its volatility. |
Issue 3: Difficulty in removing residual TFA.
| Possible Cause | Recommended Solution |
| Insufficient evaporation. | After concentrating the reaction mixture, perform several co-evaporations with a suitable solvent like toluene to azeotropically remove residual TFA.[2] |
| Inefficient washing during ether precipitation. | Increase the number of washes of the precipitated product with cold diethyl ether. Ensure the precipitate is thoroughly broken up to allow for efficient washing. |
| Product is an oil and traps TFA. | After evaporation, dissolve the oily residue in a minimal amount of a suitable solvent and re-precipitate. Alternatively, a basic workup or the use of a basic ion-exchange resin can be employed to neutralize and remove the TFA. |
Data Presentation
Table 1: Efficacy of Different Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide Byproduct |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85% | 15% |
Note: This data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General N-Boc Deprotection using TFA with Triethylsilane (TES) as a Scavenger
-
Preparation: Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Scavenger Addition: Add 10-20 equivalents of triethylsilane (TES) to the solution.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method such as precipitation from cold ether or chromatography.[1]
Protocol 2: Ether Precipitation for Byproduct Removal
-
Concentration: After the deprotection reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the acid and solvent.
-
Precipitation: Add the concentrated residue dropwise to a stirred, cold solution of diethyl ether (typically 10-20 times the volume of the residue). A precipitate of the deprotected amine salt should form.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the precipitate several times with cold diethyl ether to remove residual acid and soluble byproducts.
-
Drying: Dry the purified product under vacuum.[1]
Protocol 3: Basic Aqueous Workup
-
Concentration: Following the deprotection reaction, remove the solvent and excess acid under reduced pressure.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acid.
-
Extraction: Separate the organic layer.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the deprotected free amine.[4]
Protocol 4: Purification using a Scavenger Resin (Amberlyst A21)
-
Resin Preparation: Prepare a column or slurry of Amberlyst A21 resin.
-
Loading: After evaporation of the reaction solvent and excess acid, dissolve the crude product in a suitable solvent (methanol often works well for polar compounds) and add it to the resin.[3]
-
Incubation: Stir the mixture for approximately 30 minutes.[3]
-
Washing: Filter the resin and wash it thoroughly with the solvent to remove unbound impurities.
-
Elution: Elute the purified amine from the resin using an appropriate method, which may involve washing with a solution containing a volatile acid to form the salt of the amine, followed by evaporation.
Mandatory Visualization
Caption: Experimental workflow for N-Boc deprotection and byproduct removal.
References
Technical Support Center: Stereochemical Integrity in Sphingolipid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis of sphingolipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain stereochemical integrity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in sphingolipid synthesis?
A1: Racemization is the conversion of a chirally pure substance into a mixture of equal parts of both enantiomers (e.g., the natural D-erythro-sphingosine and its unnatural L-erythro enantiomer). In sphingolipid synthesis, which typically starts from a chiral amino acid like L-serine, maintaining stereochemical integrity is crucial. The specific stereochemistry of sphingolipids, particularly at the C2 (amino) and C3 (hydroxyl) positions of the sphingoid backbone, is essential for their biological function, including their role in membrane structure and cell signaling.[1] The presence of undesired stereoisomers can lead to products with altered or no biological activity, complicating downstream experiments and drug development efforts.[2]
Q2: At which step in sphingolipid synthesis is racemization most likely to occur?
A2: The primary risk of racemization at the C2 position occurs during the amide bond formation , where a fatty acid is coupled to the amino group of the sphingoid base (or its serine-derived precursor) to form a ceramide. This step involves the activation of the fatty acid's carboxyl group. The activated intermediate can, under certain conditions (especially basic conditions), promote the abstraction of the alpha-proton at the C2 position of the sphingoid base, leading to a loss of stereochemistry. This mechanism is analogous to the well-documented racemization pathway in peptide synthesis via oxazolone formation.[3][4]
Q3: What is the general strategy to ensure the synthesis of a stereospecific sphingolipid?
A3: The most common strategy is a chiral pool synthesis , which begins with a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For natural D-erythro sphingolipids, this is typically a derivative of L-serine. The synthetic route is then designed to build the rest of the molecule without disturbing the initial chiral center and to control the creation of new chiral centers (like the one at C3) relative to the first one. This involves the careful selection of protecting groups, coupling reagents, and reaction conditions.[1]
Q4: How can I detect and quantify racemization in my final sphingolipid product?
A4: Several analytical techniques can be used to assess the stereochemical purity of your synthetic sphingolipids:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers. Using a chiral stationary phase, different stereoisomers will have different retention times, allowing for their accurate quantification.[5]
-
Gas Chromatography (GC) on Chiral Columns: Similar to chiral HPLC, this method can be used if the sphingolipid can be volatilized or converted into a volatile derivative.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, using chiral derivatizing agents (CDAs) or chiral solvating agents can induce chemical shift differences between diastereomeric complexes, allowing for quantification.[7]
-
Mass Spectrometry (MS): While not inherently suited for distinguishing stereoisomers, when coupled with liquid chromatography (LC-MS/MS), it is a powerful tool for identifying and quantifying lipids after they have been separated by a chiral column.[8][9]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Poor diastereoselectivity (incorrect stereochemistry at C3) | Incorrect choice of reducing agent or reaction conditions during the reduction of the ketone intermediate (3-ketosphinganine derivative). | - Use a stereoselective reducing agent. For example, sodium borohydride (NaBH₄) can be used for reductions.[10] - Control the reaction temperature; lower temperatures often lead to higher selectivity. - The choice of protecting groups on the C2-amine and C1-hydroxyl can influence the direction of hydride attack through steric hindrance. |
| Loss of chiral purity (racemization at C2) detected in the final ceramide product. | 1. Harsh Amide Coupling Conditions: The base used during the coupling of the fatty acid is too strong or not sterically hindered (e.g., triethylamine). | - Use a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (sym-collidine).[4] - Perform the coupling reaction at a lower temperature (e.g., 0 °C).[11] |
| 2. Inappropriate Coupling Reagent: Using a carbodiimide reagent (e.g., DCC, DIC) without an additive. | - Always use carbodiimides in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[3][12] - Switch to a modern phosphonium or aminium/uronium salt-based coupling reagent known for low racemization, such as HATU, HBTU, or COMU.[13] | |
| Incomplete reaction or side products during protecting group removal. | The deprotection conditions are affecting other parts of the molecule, or the protecting group is not fully cleaved. | - Employ an orthogonal protecting group strategy . This means using protecting groups for different functional groups (e.g., C1-OH, C3-OH, C2-NH₂) that can be removed under distinct conditions without affecting the others.[14][15] - For example, use an acid-labile group (like Boc for the amine) and a silyl ether (like TBDMS for the hydroxyl) which is removed by fluoride ions. |
Data Presentation: Coupling Reagents for Amide Bond Formation
The selection of a coupling reagent and additive is critical for preventing racemization during the formation of the ceramide amide bond. While extensive quantitative data for sphingolipid synthesis is sparse in the literature, the principles are directly transferable from solid-phase peptide synthesis (SPPS), where racemization is a well-studied phenomenon. The table below summarizes the relative efficacy of common coupling strategies in minimizing racemization, adapted for the context of ceramide synthesis.
| Coupling Reagent | Additive | Relative Racemization Risk | Key Considerations |
| DIC/DCC | None | High | Not recommended. Forms a highly reactive O-acylisourea intermediate prone to oxazolone formation.[3][12] |
| DIC/DCC | HOBt | Low | Good. HOBt traps the O-acylisourea to form a less reactive active ester, significantly suppressing racemization.[12] |
| DIC/DCC | HOAt / OxymaPure® | Very Low | Better. HOAt and OxymaPure are more effective than HOBt at suppressing racemization and increasing reaction speed.[4][16] |
| HBTU / TBTU | N/A | Low | Good. These reagents form HOBt active esters in situ. Generally reliable for routine synthesis.[13] |
| HATU | N/A | Very Low | Excellent. Forms a highly reactive HOAt ester in situ, leading to fast coupling and minimal racemization. Ideal for sterically hindered fatty acids.[17] |
| COMU | N/A | Very Low | Excellent. An Oxyma-based reagent with reactivity comparable to HATU. Byproducts are water-soluble, simplifying purification.[16] |
DIC = N,N'-Diisopropylcarbodiimide; DCC = N,N'-Dicyclohexylcarbodiimide; HOBt = 1-Hydroxybenzotriazole; HOAt = 7-Aza-1-hydroxybenzotriazole; HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU = O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; COMU = (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.
Experimental Protocols & Methodologies
Protocol 1: Stereospecific Ceramide Synthesis (Low-Racemization Method)
This protocol outlines a general method for coupling a fatty acid to a protected sphingoid base precursor derived from L-serine, using a modern coupling reagent to minimize racemization.
Starting Materials:
-
Protected Sphingoid Precursor (e.g., (2S,3R)-2-amino-1,3-O-protected-octadecane)
-
Fatty Acid (e.g., Stearic Acid)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the fatty acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DCM.
-
Activation: Stir the solution at room temperature for 2-3 minutes. Add DIPEA (2.5 equivalents) to the mixture. The solution may change color, indicating activation.
-
Coupling: To the activated fatty acid solution, add a solution of the protected sphingoid precursor (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected ceramide.
-
Deprotection: Remove the protecting groups using appropriate conditions (e.g., acid for Boc groups, TBAF for silyl ethers) to yield the final ceramide.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Assess the chiral purity using a validated chiral HPLC method.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
Objective: To separate and quantify the desired D-erythro ceramide from any contaminating L-erythro stereoisomer.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for separating lipid isomers.
-
Mobile Phase: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of hexane/isopropanol or a similar non-polar/polar solvent system. The exact ratio must be optimized for the specific ceramide.
-
Sample Preparation: Dissolve a small amount of the purified ceramide in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection & Run: Inject the sample onto the HPLC system.
-
Detection: Use a UV detector (if the ceramide has a chromophore or has been derivatized) or an Evaporative Light Scattering Detector (ELSD) for detection.
-
Quantification: Integrate the peak areas for the D- and L-isomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_D - Area_L|) / (Area_D + Area_L) * 100
Visualizations
Logical Workflow for Preventing Racemization
Caption: Key decision points in a synthetic workflow to maintain stereochemical integrity.
Racemization Mechanism via Oxazolone Intermediate
Caption: The oxazolone pathway is a primary cause of racemization at the C2 position.
References
- 1. Stereochemistry of Sphingolipids in Ganglioside GM3 Enhances Recovery of Nervous Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral combinatorial preparation and biological evaluation of unique ceramides for inhibition of sphingomyelin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spatial organization of bacterial sphingolipid synthesis enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis of stereospecific sphingosine and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. jocpr.com [jocpr.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. merckmillipore.com [merckmillipore.com]
Scaling up ceramide synthesis from N-Boc-1-pivaloyl-D-erythro-sphingosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ceramides, specifically focusing on the scale-up from N-Boc-1-pivaloyl-D-erythro-sphingosine.
I. Experimental Workflow & Signaling Pathway
The synthesis involves a two-step process: N-acylation of the protected sphingosine backbone followed by the deprotection of both the N-Boc and 1-O-pivaloyl groups to yield the final ceramide product.
Ceramides are central signaling molecules in various cellular pathways, including apoptosis, cell cycle arrest, and inflammation.[1] Their synthesis and degradation are tightly regulated.
References
Validation & Comparative
A Comparative Guide to N-Boc and N-Fmoc Protecting Groups for Sphingosine Chemistry
For researchers and professionals in drug development and glycobiology, the strategic selection of protecting groups is paramount to the successful synthesis of complex sphingolipids. Sphingosine, with its reactive amino group, requires effective protection to ensure regioselectivity in subsequent modifications such as glycosylation and acylation. The two most commonly employed amine protecting groups in organic synthesis, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each present a unique set of advantages and disadvantages in the context of sphingosine chemistry.
This guide provides an objective comparison of the N-Boc and N-Fmoc protecting groups for sphingosine, supported by experimental data from the literature and detailed protocols to inform synthetic strategy.
Orthogonality and Deprotection Chemistry: A Fundamental Divide
The primary distinction between the Boc and Fmoc protecting groups lies in their cleavage conditions, which defines their orthogonality. The Boc group is labile to acidic conditions, typically removed with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). In contrast, the Fmoc group is stable to acids but is readily cleaved by bases, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[1] This fundamental difference in stability allows for the selective deprotection of one group in the presence of the other, a crucial consideration in multi-step synthetic sequences.
Performance Comparison in Sphingosine Synthesis
The choice between N-Boc and N-Fmoc protection for sphingosine can significantly impact the efficiency of subsequent glycosylation and acylation reactions, as well as the overall synthetic workflow.
| Feature | N-Boc (tert-butyloxycarbonyl) | N-Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protection Chemistry | Reacts with sphingosine in the presence of a base. | Reacts with sphingosine in aqueous media. |
| Protection Yield | High (e.g., 98% for a similar substrate, L-serine).[2] | Generally high (e.g., 80-90% for various amines).[3] |
| Stability | Stable to basic and nucleophilic conditions.[2] | Stable to acidic conditions.[4] |
| Deprotection Reagent | Strong acids (e.g., TFA, HCl).[5] | Secondary amines (e.g., 20% Piperidine in DMF).[6] |
| Glycosylation Compatibility | Compatible with standard glycosylation conditions. | Demonstrated compatibility with glycosylation (71% yield in one example).[4] |
| Acylation Compatibility | Compatible, acylation performed after deprotection.[7] | Compatible, though less commonly reported. |
| Orthogonality | Orthogonal to base-labile protecting groups.[2] | Orthogonal to acid-labile protecting groups.[4] |
Experimental Data Summary
| Reaction | Substrate | Reagents | Yield | Reference |
| N-Protection | L-Serine (Sphingosine precursor) | (Boc)₂O, TEA, CH₂Cl₂ | 98% | [2] |
| N-Protection | Various amines | Fmoc-Cl, H₂O | 80-90% | [3] |
| Glycosylation | N-Fmoc-sphingosine derivative | Glycosyl trichloroacetimidate, BF₃·Et₂O | 71% | [4] |
| Acylation | Lyso-sphingomyelin (from N-Boc deprotection) | p-nitrophenyl palmitate, K₂CO₃ | Not specified | [7] |
| Acylation | Sphingosine | [³H]acetic anhydride, NaOH | Quantitative (for analytical purposes) | [8] |
Signaling Pathways and Experimental Workflows
To provide context for the application of these protected sphingosine derivatives, it is important to understand the biological role of sphingosine and the general synthetic workflows.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
Sphingosine is a critical bioactive lipid that can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that acts on a family of G protein-coupled receptors (S1PR1-5) to regulate a multitude of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.
Caption: Sphingosine-1-Phosphate (S1P) signaling cascade.
General Synthetic Workflow
The synthesis of glycosphingolipids or acylated sphingosine derivatives (ceramides) typically involves a three-step process: N-protection of sphingosine, glycosylation or acylation, and subsequent deprotection.
Caption: Synthetic workflow for sphingolipid derivatives.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of N-protected sphingosine and its derivatives.
N-Boc Protection of Sphingosine (Adapted from a similar substrate)
Materials: Sphingosine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (CH₂Cl₂).
Procedure:
-
Dissolve sphingosine (1 equivalent) in CH₂Cl₂.
-
Add TEA (2.2 equivalents).
-
Add a solution of (Boc)₂O (1.1 equivalents) in CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify by column chromatography to yield N-Boc-sphingosine.[2]
N-Fmoc Protection of Sphingosine
Materials: Sphingosine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Water.
Procedure:
-
To Fmoc-Cl (1.2 equivalents), add a suspension of sphingosine (1 equivalent) in water.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC.
-
After consumption of the starting material, extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Fmoc-sphingosine.[3]
Glycosylation of N-Fmoc-Sphingosine Derivative
Materials: N-Fmoc-sphingosine derivative, Glycosyl trichloroacetimidate, Boron trifluoride diethyl etherate (BF₃·Et₂O), Dichloromethane (CH₂Cl₂).
Procedure:
-
Dissolve the N-Fmoc-sphingosine acceptor and the glycosyl trichloroacetimidate donor in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to the appropriate temperature (e.g., -20 °C to 0 °C).
-
Add BF₃·Et₂O as a promoter.
-
Stir the reaction until TLC indicates completion.
-
Quench the reaction with a base (e.g., triethylamine).
-
Purify the product by silica gel chromatography.[4]
N-Acylation of Sphingosine
Materials: Sphingosine, Acyl chloride or activated ester, Base (e.g., potassium carbonate), Solvent (e.g., DMF/CH₂Cl₂).
Procedure:
-
Dissolve sphingosine in the chosen solvent system.
-
Add the base.
-
Add the acylating agent (e.g., p-nitrophenyl palmitate).
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Work up the reaction mixture and purify the resulting ceramide by column chromatography.[7]
Deprotection of N-Boc-Sphingosine Derivatives
Materials: N-Boc protected sphingosine derivative, Trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., dioxane), Dichloromethane (CH₂Cl₂).
Procedure:
-
Dissolve the N-Boc protected compound in CH₂Cl₂.
-
Add an excess of the acidic deprotection reagent (e.g., 20% TFA in CH₂Cl₂).
-
Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the acid and solvent under reduced pressure to obtain the deprotected amine salt.[5]
Deprotection of N-Fmoc-Sphingosine Derivatives
Materials: N-Fmoc protected sphingosine derivative, Piperidine, N,N-Dimethylformamide (DMF).
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent and byproducts under high vacuum.
-
The resulting deprotected amine can often be used in the next step without further purification.[6]
Conclusion and Recommendations
The choice between N-Boc and N-Fmoc for the protection of sphingosine is highly dependent on the overall synthetic strategy and the nature of other functional groups present in the molecule.
-
N-Fmoc protection is advantageous when acid-sensitive functionalities are present elsewhere in the molecule or when subsequent reaction steps require acidic conditions. The mild basic deprotection conditions make it compatible with a wide range of other protecting groups. The demonstrated successful glycosylation of an N-Fmoc protected sphingosine derivative with a good yield makes it a viable option for the synthesis of glycosphingolipids.[4]
-
N-Boc protection is a robust and high-yielding method, particularly suitable when the synthetic route involves basic or nucleophilic reagents. Its removal under acidic conditions is clean and efficient. While direct comparative data for glycosylation is lacking, the principles of glycosylation chemistry suggest that N-Boc-sphingosine would be a suitable acceptor. The choice for N-Boc would be particularly strategic if an orthogonal, base-labile protecting group is required elsewhere in the synthetic scheme.
For researchers embarking on the synthesis of novel sphingolipid derivatives, a careful consideration of the orthogonality of the chosen protecting group with the planned reaction sequence is crucial. Both N-Boc and N-Fmoc offer reliable protection for the amino group of sphingosine, and the optimal choice will be dictated by the specific demands of the synthetic target.
References
- 1. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. repositori.urv.cat [repositori.urv.cat]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Effect of double bond geometry in sphingosine base on the antioxidant function of sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of free sphingosine in cultured cells by acylation with radioactive acetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Precursors for D-erythro-sphingosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to D-erythro-sphingosine, a critical component of sphingolipids and a key signaling molecule in numerous cellular processes. The selection of a synthetic strategy often depends on factors such as starting material availability, cost, scalability, and desired stereochemical purity. This document outlines several prominent alternative precursors and methodologies, presenting supporting experimental data, detailed protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable approach for your research needs.
Comparative Performance of Synthetic Routes
The following table summarizes quantitative data from various reported syntheses of D-erythro-sphingosine, offering a comparison of their efficiencies.
| Starting Material Precursor | Key Synthetic Strategy | Overall Yield (%) | Stereoselectivity | Reference |
| L-Serine | N-Boc-L-serine methyl ester conversion to α-amino epoxide | 68% | High (anti configuration) | [1] |
| Achiral Materials | Asymmetric sulfur ylide reaction and cross-metathesis | 42% | High enantioselectivity | [2][3] |
| D-ribo-Phytosphingosine | Selective transformation via a cyclic sulfate intermediate | Not explicitly stated, but described as "practical and efficient" | High | [4] |
| D-Mannitol | Sharpless epoxidation and Wittig olefination | Not explicitly stated, but described as an "efficient protocol" | High | [4] |
| L-Serine (Garner's Aldehyde) | Horner-Wadsworth-Emmons olefination | ~60% (for key steps) | High (E-selectivity) | [5][6] |
| D-Galactose | Chirospecific method via an azidosphingosine intermediate | Not explicitly stated, but produces highly homogeneous product | >99.9% C18:1, optically pure | [7] |
Synthetic Pathways Overview
The synthesis of D-erythro-sphingosine can be approached from various precursors, each with its own distinct pathway. The diagram below illustrates the logical flow from common starting materials to the target molecule, highlighting the key classes of precursors.
References
- 1. Synthesis of D-erythro-sphinganine through serine-derived α-amino epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Synthetic Ceramide Structures: A Comparative Guide Using NMR and MS
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic ceramides is paramount to ensure their biological activity and relevance in experimental models. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the validation of synthetic ceramide structures, supported by experimental data and detailed protocols.
Ceramides, a class of sphingolipids, are crucial signaling molecules involved in a myriad of cellular processes, including apoptosis, cell differentiation, and proliferation. Synthetic ceramides are invaluable tools for elucidating these pathways. However, their efficacy hinges on the accurate replication of the structure of their natural counterparts. This guide focuses on the validation of a common synthetic ceramide, N-palmitoyl-D-erythro-sphingosine (C16-Ceramide), as a case study.
Data Presentation: Spectroscopic and Spectrometric Characterization
The structural integrity of synthetic ceramides is typically confirmed through a combination of NMR and MS analyses. Below is a summary of expected data for a synthetic C16-Ceramide.
Table 1: 1H and 13C NMR Chemical Shifts for Synthetic C16-Ceramide
This table presents typical chemical shifts (δ) in parts per million (ppm) for the key protons and carbons in the N-palmitoyl-D-erythro-sphingosine structure, referenced against a standard solvent signal.
| Atom Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Sphingosine Backbone | ||
| C1-H2 | 3.93 (dd), 3.70 (dd) | 62.5 |
| C2-H | 3.95 (m) | 54.7 |
| C3-H | 4.15 (m) | 75.1 |
| C4-H | 5.48 (dd) | 129.5 |
| C5-H | 5.72 (dt) | 134.1 |
| NH | 6.25 (d) | - |
| Palmitoyl Chain | ||
| C1' (C=O) | - | 173.8 |
| C2'-H2 | 2.21 (t) | 36.8 |
| -(CH2)n- | 1.25 (br s) | 29.0-30.0 |
| -CH3 | 0.88 (t) | 14.1 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Key MS/MS Fragmentation of Synthetic C16-Ceramide ([M+H]+)
Mass spectrometry, particularly tandem MS (MS/MS), provides molecular weight confirmation and structural information through characteristic fragmentation patterns. For C16-Ceramide (Molecular Weight: 537.9 g/mol ), the protonated molecule [M+H]+ at m/z 538.9 is selected for fragmentation.
| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Interpretation |
| 538.9 | 520.9 | [M+H-H2O]+ |
| 538.9 | 502.9 | [M+H-2H2O]+ |
| 538.9 | 282.3 | [Sphingosine backbone - H2O]+ |
| 538.9 | 264.3 | [Sphingosine backbone - 2H2O]+[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon skeleton and proton environments of the synthetic ceramide.
Materials:
-
Synthetic C16-Ceramide (~5-10 mg)
-
Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tube
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the ceramide sample in approximately 0.6 mL of CDCl3 in a clean, dry vial before transferring to the NMR tube.
-
1H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional 1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
13C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled 13C NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl3: δ 7.26 ppm for 1H, δ 77.16 ppm for 13C).
-
Integrate the 1H signals and pick the peaks for both 1H and 13C spectra.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To determine the molecular weight and obtain characteristic fragment ions for structural confirmation.
Materials:
-
Synthetic C16-Ceramide standard
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthetic ceramide in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: Start with 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (MS1) to identify the [M+H]+ ion, followed by a product ion scan (MS/MS) of the precursor ion (m/z 538.9).
-
Collision Energy: Optimize the collision energy to obtain characteristic fragment ions (typically 20-40 eV).
-
Key Parameters: Adjust capillary voltage, source temperature, and gas flows for optimal signal.
-
Mandatory Visualization
Experimental Workflow for Ceramide Validation
Caption: Workflow for synthetic ceramide validation.
Ceramide-Mediated Apoptosis Signaling Pathway
Ceramides are well-established mediators of apoptosis. An increase in cellular ceramide levels can trigger a signaling cascade leading to programmed cell death.
Caption: Ceramide-induced apoptosis pathway.
References
A Researcher's Guide to Stereochemical Confirmation of Synthetic Sphingosine: A Comparison of Chiral HPLC and Alternative Methods
The precise stereochemistry of sphingosine is critical to its function in cellular signaling pathways. For researchers in drug development and lipidomics, confirming the stereochemical purity of synthetic sphingosine is a crucial step in ensuring experimental validity and therapeutic efficacy. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods against other analytical techniques for this purpose, supported by detailed experimental protocols and data.
Chiral HPLC Analysis: The Gold Standard
Chiral HPLC is a powerful and widely used technique for separating enantiomers and diastereomers.[1] It offers high resolution and sensitivity, making it the gold standard for determining the stereochemical purity of synthetic compounds like sphingosine. Two primary strategies are employed: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).
a) Direct Chiral HPLC with a Chiral Stationary Phase (CSP)
This method involves the use of a column packed with a chiral material that interacts differently with each stereoisomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral compounds, including amino alcohols like sphingosine.[2][3][4]
Experimental Protocol: Direct Chiral HPLC
-
Objective: To separate the D-erythro-sphingosine (natural) from its other stereoisomers.
-
Instrumentation: HPLC system with UV or Evaporative Light Scattering Detector (ELSD).
-
Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based column.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. A typical starting point is Hexane/Isopropanol (90:10, v/v). The ratio is optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection:
-
UV: 210-220 nm (requires derivatization for compounds without a strong chromophore).
-
ELSD: For underivatized sphingosine. Drift tube temperature: 50°C, Nebulizer gas pressure: 3.5 bar.
-
-
Sample Preparation: Dissolve the synthetic sphingosine standard and the analytical sample in the mobile phase or a compatible solvent like ethanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard mixture of sphingosine stereoisomers (if available) to determine the retention times for each.
-
Inject the synthetic sphingosine sample.
-
Identify and quantify the peaks by comparing their retention times to the standards. The percentage of each stereoisomer can be calculated from the peak areas.
-
b) Indirect Chiral HPLC with a Chiral Derivatizing Agent (CDA)
In this approach, the mixture of sphingosine stereoisomers is reacted with an optically pure CDA to form diastereomeric derivatives.[5] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[6] A common CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[7]
Experimental Protocol: Indirect Chiral HPLC via MTPA Derivatization
-
Objective: To convert sphingosine stereoisomers into diastereomeric MTPA esters for separation on an achiral column.
-
Instrumentation: HPLC system with a UV or Fluorescence detector.
-
Reagents:
-
(R)-(-)-MTPA chloride or (S)-(+)-MTPA chloride (Mosher's acid chloride).
-
Anhydrous pyridine or another suitable base.
-
Anhydrous dichloromethane (DCM) or other aprotic solvent.
-
Synthetic sphingosine sample.
-
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the synthetic sphingosine sample in 200 µL of anhydrous DCM in a clean, dry vial.
-
Add 20 µL of anhydrous pyridine.
-
Add a 1.5 molar excess of (R)-MTPA chloride.
-
Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours or until complete, monitoring by TLC if necessary.
-
Quench the reaction by adding a small amount of N,N-dimethylethylenediamine.
-
Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water, or an isocratic mixture suitable for separating the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm (for the phenyl group in the MTPA derivative).
-
Alternative Analytical Methods
While chiral HPLC is a primary choice, other techniques offer complementary information for stereochemical analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR analysis of diastereomeric derivatives (like the MTPA esters described above) can be used to determine enantiomeric purity.[7] The different chemical environments of the nuclei in the diastereomers result in distinct chemical shifts, allowing for quantification.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] It provides information about the absolute configuration. For flexible molecules like sphingosine, derivatization with an agent like glutaraldehyde can create a more rigid structure, enhancing the VCD signal and allowing for clear discrimination between all possible stereoisomers.[9]
-
Enzymatic Assays: These assays leverage the high stereospecificity of enzymes. For instance, sphingosine kinases are enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate.[10][11] By using a specific isoform of sphingosine kinase that acts only on the natural D-erythro stereoisomer, one can quantify its concentration and thus infer the purity of the synthetic sample.[12]
Performance Comparison
The following table summarizes the key performance characteristics of each method for the stereochemical analysis of synthetic sphingosine.
| Method | Principle | Sensitivity | Sample Prep Complexity | Typical Run Time | Key Advantages | Key Limitations |
| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | High (ng-µg) | Low to Moderate | 15-40 min | Direct analysis, reliable quantification, high resolution. | CSPs can be expensive; method development may be required. |
| Indirect Chiral HPLC | Separation of diastereomers on an achiral column after reaction with a CDA.[13] | High (ng-µg) | High | 20-50 min | Uses standard HPLC columns; CDA can enhance detection. | Derivatization must be complete; risk of racemization; CDA must be optically pure. |
| NMR with CDA | Analysis of distinct chemical shifts of diastereomeric derivatives.[7] | Moderate (mg) | High | 10-30 min per sample | Provides structural information; definitive for absolute configuration with Mosher's method. | Lower sensitivity than HPLC; requires higher sample concentration and purity. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light.[8][9] | Moderate (mg) | Moderate to High | Instrument dependent | Determines absolute configuration without requiring a reference standard. | Requires specialized equipment; may require derivatization for flexible molecules. |
| Enzymatic Assay | Stereospecific enzymatic reaction (e.g., phosphorylation).[10][12] | Very High (pmol-fmol) | Moderate | Varies (hours) | Extremely high specificity for the natural enantiomer; high sensitivity. | Only quantifies one specific stereoisomer; enzyme availability and stability can be issues. |
Visualization of Workflows
Diagrams created using Graphviz illustrate the experimental workflow for direct chiral HPLC and a logic flow for method selection.
Caption: Workflow for Direct Chiral HPLC Analysis of Sphingosine.
Caption: Decision Guide for Selecting a Stereochemical Analysis Method.
Conclusion
For routine, high-precision quantification of stereoisomeric purity in synthetic sphingosine, direct chiral HPLC stands out as the most efficient and reliable method. It combines straightforward sample preparation with high-resolution separation. The indirect HPLC method is a viable alternative if a suitable chiral column is unavailable but requires a more intensive sample preparation protocol. For definitive confirmation of absolute configuration, VCD is the most direct technique, while NMR with a chiral derivatizing agent provides excellent structural confirmation for samples of sufficient quantity. Finally, enzymatic assays offer unparalleled sensitivity and specificity for detecting the natural D-erythro isomer, making them ideal for trace-level analysis in complex biological matrices. The choice of method should be guided by the specific analytical goal, sample availability, and the instrumentation at hand.
References
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. aocs.org [aocs.org]
- 7. New methods for determining the enantiomeric purity of erythro -sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic quantification of sphingosine in the picomole range in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Synthetic Sphingolipids and Natural Standards for Researchers
For researchers, scientists, and drug development professionals, the choice between synthetic and natural sphingolipid standards is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standards for your research needs.
Sphingolipids are a class of bioactive lipids that play crucial roles in a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Consequently, the accurate study of these molecules is paramount. While natural sphingolipids, often isolated from sources like bovine brain, have historically been used as standards, synthetic versions offer distinct advantages in terms of purity, consistency, and structural definition.
Quantitative Comparison of Synthetic vs. Natural Sphingolipid Standards
The primary advantage of synthetic sphingolipids lies in their defined chemical structure and high purity, which is in stark contrast to the inherent heterogeneity of natural standards. Natural sphingolipids are typically a mixture of molecules with varying fatty acid chain lengths.[2][3] This variability can introduce significant challenges in quantitative analysis and may affect the reproducibility of experimental results.
Below is a comparison of a synthetic C18 Ceramide standard and a natural Sphingomyelin standard derived from porcine brain, based on typical certificate of analysis data.
Table 1: Comparison of a Synthetic Ceramide Standard and a Natural Sphingomyelin Standard
| Feature | Synthetic C18 Ceramide (d18:1/18:0) | Natural Sphingomyelin (Porcine Brain) |
| Purity | >99% (single defined molecular species) | >99% (mixture of sphingomyelins) |
| Molecular Formula | C₃₆H₇₁NO₃ | Not applicable (mixture) |
| Molecular Weight | 565.954 (defined) | ~760.223 (average, based on fatty acid distribution)[2] |
| Fatty Acid Composition | 100% C18:0 | C16:0 (~2%), C18:0 (~50%), C20:0 (~5%), C22:0 (~7%), C24:0 (~5%), C24:1 (~21%), other species present[2] |
| Lot-to-Lot Consistency | High (synthetically controlled) | Variable (dependent on natural source) |
| Suitability for Quantitative Analysis | Excellent (as an internal or external standard for a specific ceramide) | Challenging (quantification of a specific species is difficult due to the mixture) |
Performance in Experimental Applications
The superior purity and defined structure of synthetic sphingolipids translate to enhanced performance in various experimental applications, most notably in mass spectrometry-based quantification.
Table 2: Performance Comparison in Key Experimental Applications
| Application | Synthetic Sphingolipids | Natural Sphingolipids |
| LC-MS/MS Quantification | High Performance: Serve as ideal internal standards (especially stable isotope-labeled versions) for accurate and precise quantification of specific sphingolipid species.[4] Their known fragmentation patterns and elution times allow for unambiguous identification.[5] | Limited Performance: The presence of multiple molecular species complicates data analysis and can lead to inaccurate quantification of any single species. Their use as internal standards is not recommended for precise quantification. |
| Cell-Based Assays | High Specificity: Allow for the investigation of the biological effects of a single, defined sphingolipid species, providing clearer insights into its specific role in cellular pathways.[1] | Variable Effects: The observed biological effect is an aggregate of the activities of all the different sphingolipid species present in the mixture, which can confound the interpretation of results. |
| Enzyme Assays | Precise Kinetics: Enable the determination of enzyme kinetics with a specific substrate, leading to a more accurate characterization of enzyme activity. | Average Kinetics: Provide an average measure of enzyme activity across a range of substrates, which may not reflect the enzyme's preference for a specific sphingolipid species. |
| Structural Studies | Ideal: Their uniform structure is essential for biophysical studies, such as the formation of lipid bilayers and interaction with other molecules. | Not Ideal: The heterogeneity of the mixture makes it unsuitable for detailed structural analysis of specific lipid-protein or lipid-lipid interactions. |
Signaling Pathways and Experimental Workflows
To understand the context in which these standards are used, it is crucial to visualize the key signaling pathways and the experimental workflows for their analysis.
Sphingolipid Signaling Pathways
Ceramide and sphingosine-1-phosphate (S1P) are two key signaling molecules in the sphingolipid metabolic pathway with often opposing cellular effects. Ceramide is generally associated with pro-apoptotic and anti-proliferative signals, while S1P is involved in cell survival and proliferation.
Experimental Workflows
The following diagrams illustrate typical workflows for the analysis of sphingolipids.
Detailed Experimental Protocols
Protocol 1: Quantification of Ceramide in Biological Samples using a Synthetic Internal Standard by LC-MS/MS
This protocol describes the quantification of various ceramide species in a biological sample using a non-naturally occurring synthetic ceramide (C17 ceramide) as an internal standard.[4]
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Synthetic ceramide standards (e.g., C14, C16, C18, C18:1, C20, C24, and C24:1 ceramides) from a reputable supplier.
-
Synthetic C17 ceramide internal standard.
-
HPLC-grade solvents: chloroform, methanol, water, acetonitrile, isopropanol, formic acid.
-
Silica gel columns.
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To a known amount of the biological sample (e.g., 50 µL of plasma), add a known amount of the C17 ceramide internal standard solution (e.g., 50 ng).[4]
-
-
Lipid Extraction:
-
Perform a lipid extraction using the Bligh and Dyer method. Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.[4]
-
Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water.[4]
-
Vortex and centrifuge to separate the phases. Collect the lower organic phase.
-
Re-extract the aqueous phase with 1 mL of chloroform and pool the organic phases.
-
Dry the pooled organic phase under a stream of nitrogen.
-
-
Silica Gel Chromatography (for plasma samples):
-
LC-MS/MS Analysis:
-
Reconstitute the final dried lipid extract in the initial mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the ceramide species using a C8 or C18 reversed-phase column with a gradient of water with 0.2% formic acid (Mobile Phase A) and acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid (Mobile Phase B).[4]
-
Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion [M+H]⁺ to the characteristic product ion of m/z 264 is typically monitored for ceramides.
-
-
Data Analysis:
-
Construct calibration curves for each ceramide species using the synthetic standards.
-
Quantify the endogenous ceramides in the sample by comparing the peak area ratio of the endogenous ceramide to the C17 internal standard against the calibration curve.
-
Protocol 2: Cell-Based S1P Signaling Assay
This protocol outlines a method to assess the effect of S1P on a cellular response, such as cell migration.
Materials:
-
Cell line of interest (e.g., endothelial cells, cancer cells)
-
Cell culture medium and supplements
-
Synthetic Sphingosine-1-Phosphate (S1P)
-
Boyden chamber assay system or similar cell migration assay kit
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell staining dye (e.g., Calcein AM)
Procedure:
-
Cell Culture and Starvation:
-
Culture the cells to 70-80% confluency.
-
Prior to the assay, starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.
-
-
Preparation of S1P Solution:
-
Prepare a stock solution of synthetic S1P in a suitable solvent (e.g., methanol).
-
For the assay, dilute the S1P stock solution to the desired final concentrations in a serum-free medium containing a carrier protein like fatty acid-free BSA (e.g., 0.1%) to enhance its solubility and stability.
-
-
Cell Migration Assay (Boyden Chamber):
-
Resuspend the starved cells in a serum-free medium.
-
Add the S1P dilutions to the lower chamber of the Boyden chamber. Add a serum-free medium with BSA as a negative control.
-
Add the cell suspension to the upper chamber (the insert with a porous membrane).
-
Incubate the chamber at 37°C in a CO₂ incubator for a time period appropriate for the cell type (typically 4-24 hours).
-
-
Quantification of Cell Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, for fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in a plate reader.
-
Count the number of migrated cells in several microscopic fields or quantify the fluorescence.
-
-
Data Analysis:
-
Calculate the average number of migrated cells or the average fluorescence intensity for each S1P concentration.
-
Plot the cell migration response as a function of S1P concentration to determine the dose-response relationship.
-
Conclusion
For research requiring high accuracy, specificity, and reproducibility, synthetic sphingolipid standards are the superior choice. Their defined structure and high purity eliminate the variability associated with natural standards, enabling more reliable and interpretable experimental data. While natural standards may have a place in certain qualitative applications, the use of synthetic standards, particularly in quantitative fields like lipidomics, is essential for advancing our understanding of the complex roles of sphingolipids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of D-erythro-sphingosine
D-erythro-sphingosine, a fundamental constituent of sphingolipids, plays a pivotal role in numerous cellular processes, including signal transduction, cell proliferation, and apoptosis. Its complex structure, featuring two stereocenters and a trans double bond, has made it a challenging target for organic chemists. This guide provides a comparative overview of the major synthetic strategies developed to access this important molecule, with a focus on experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Synthesis from Chiral Pool Precursors
A prevalent strategy for the synthesis of D-erythro-sphingosine involves the use of readily available chiral molecules as starting materials. This approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product.
From L-Serine
The use of L-serine as a chiral precursor is one of the most established and widely employed methods for D-erythro-sphingosine synthesis. The general strategy involves the protection of the amino and carboxyl groups of L-serine, followed by the introduction of the C15 alkyl chain.
A common approach involves the conversion of N-Boc-L-serine methyl ester to the corresponding Garner's aldehyde. This aldehyde then undergoes a Wittig-type reaction to introduce the long alkyl chain, followed by reduction and deprotection steps to yield D-erythro-sphingosine.
Experimental Protocol: Synthesis from Garner's Aldehyde
A solution of the phosphonium salt (e.g., (E)-tetradec-1-en-1-yl)triphenylphosphonium bromide) in THF is treated with a strong base such as n-butyllithium at low temperature (-78 °C) to generate the corresponding ylide. To this solution is added Garner's aldehyde, and the reaction is allowed to warm to room temperature. After an aqueous workup and purification by column chromatography, the coupled product is obtained. Subsequent reduction of the carbonyl group, often achieved using a reducing agent like sodium borohydride, followed by acidic deprotection of the Boc and isopropylidene groups, affords D-erythro-sphingosine.
dot digraph "Synthesis_from_L_Serine" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [arrowsize=0.7];
"L-Serine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Protected_L-Serine" [label="Protected L-Serine\n(N-Boc, O-isopropylidene)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Garners_Aldehyde" [label="Garner's Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; "Coupled_Product" [label="Coupled Product", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reduced_Product" [label="Reduced Product", fillcolor="#F1F3F4", fontcolor="#202124"]; "D-erythro-Sphingosine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"L-Serine" -> "Protected_L-Serine" [label="Protection"]; "Protected_L-Serine" -> "Garners_Aldehyde" [label="Reduction"]; "Garners_Aldehyde" -> "Coupled_Product" [label="Wittig Reaction\n(C15 Alkyl Chain)"]; "Coupled_Product" -> "Reduced_Product" [label="Reduction"]; "Reduced_Product" -> "D-erythro-Sphingosine" [label="Deprotection"]; } digraph "Synthesis_from_L_Serine" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [arrowsize=0.7];
"L-Serine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Protected_L-Serine" [label="Protected L-Serine\n(N-Boc, O-isopropylidene)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Garners_Aldehyde" [label="Garner's Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; "Coupled_Product" [label="Coupled Product", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reduced_Product" [label="Reduced Product", fillcolor="#F1F3F4", fontcolor="#202124"]; "D-erythro-Sphingosine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"L-Serine" -> "Protected_L-Serine" [label="Protection"]; "Protected_L-Serine" -> "Garners_Aldehyde" [label="Reduction"]; "Garners_Aldehyde" -> "Coupled_Product" [label="Wittig Reaction\n(C15 Alkyl Chain)"]; "Coupled_Product" -> "Reduced_Product" [label="Reduction"]; "Reduced_Product" -> "D-erythro-Sphingosine" [label="Deprotection"]; } Caption: Synthetic pathway of D-erythro-sphingosine starting from L-Serine.
From Carbohydrates
Carbohydrates, such as D-glucose and D-lyxose, offer a rich source of stereocenters and are attractive starting materials for the synthesis of sphingosine. These routes typically involve the selective manipulation of the hydroxyl groups and the introduction of the amino and alkyl functionalities.
One notable example is the synthesis from D-glucose. This approach often begins with the protection of the hydroxyl groups, followed by the opening of the pyranose ring and subsequent functional group transformations to install the required amino group and the long alkyl chain.
Asymmetric Synthesis
Asymmetric synthesis routes aim to create the chiral centers of D-erythro-sphingosine from achiral or prochiral starting materials using chiral catalysts or auxiliaries. These methods offer the potential for high enantioselectivity and are not reliant on the availability of chiral starting materials.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxides, which can serve as key intermediates in the synthesis of D-erythro-sphingosine. The strategy involves the epoxidation of an allylic alcohol, followed by regioselective opening of the epoxide to introduce the amino group.
Experimental Protocol: Sharpless Asymmetric Epoxidation
To a solution of the allylic alcohol in a suitable solvent such as dichloromethane, cooled to -20 °C, is added titanium(IV) isopropoxide and a chiral diethyl tartrate ligand (either (+)-DET or (-)-DET to control the stereochemistry). Tert-butyl hydroperoxide is then added dropwise, and the reaction is stirred at low temperature until completion. The resulting epoxide can be isolated and purified before proceeding to the next step, which typically involves nucleophilic opening with an amine source.
dot digraph "Asymmetric_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [arrowsize=0.7];
"Achiral_Precursor" [label="Achiral/Prochiral\nStarting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; "Asymmetric_Reaction" [label="Asymmetric Reaction\n(e.g., Sharpless Epoxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Chiral_Intermediate" [label="Chiral Intermediate\n(e.g., Epoxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Functional_Group_Manipulation" [label="Functional Group\nManipulation", fillcolor="#F1F3F4", fontcolor="#202124"]; "D-erythro-Sphingosine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Achiral_Precursor" -> "Asymmetric_Reaction" [label="Chiral Catalyst\nor Auxiliary"]; "Asymmetric_Reaction" -> "Chiral_Intermediate"; "Chiral_Intermediate" -> "Functional_Group_Manipulation" [label="Introduction of\nAmino and Alkyl Groups"]; "Functional_Group_Manipulation" -> "D-erythro-Sphingosine"; } digraph "Asymmetric_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [arrowsize=0.7];
"Achiral_Precursor" [label="Achiral/Prochiral\nStarting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; "Asymmetric_Reaction" [label="Asymmetric Reaction\n(e.g., Sharpless Epoxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Chiral_Intermediate" [label="Chiral Intermediate\n(e.g., Epoxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Functional_Group_Manipulation" [label="Functional Group\nManipulation", fillcolor="#F1F3F4", fontcolor="#202124"]; "D-erythro-Sphingosine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Achiral_Precursor" -> "Asymmetric_Reaction" [label="Chiral Catalyst\nor Auxiliary"]; "Asymmetric_Reaction" -> "Chiral_Intermediate"; "Chiral_Intermediate" -> "Functional_Group_Manipulation" [label="Introduction of\nAmino and Alkyl Groups"]; "Functional_Group_Manipulation" -> "D-erythro-Sphingosine"; } Caption: General workflow for the asymmetric synthesis of D-erythro-sphingosine.
Comparison of Synthetic Routes
The choice of a synthetic route to D-erythro-sphingosine depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the required stereochemical purity. The following table provides a summary of the key quantitative data for the different synthetic strategies.
| Synthetic Route | Starting Material | Key Reactions | Overall Yield (%) | Number of Steps | Stereoselectivity (dr) |
| From L-Serine | L-Serine | Garner's Aldehyde formation, Wittig Reaction | 15-25 | 8-12 | >95:5 |
| From D-Glucose | D-Glucose | Ring opening, Grignard reaction | 10-20 | 10-15 | >98:2 |
| Asymmetric Epoxidation | Allylic Alcohol | Sharpless Epoxidation, Epoxide opening | 20-30 | 6-10 | >99:1 (ee) |
Conclusion
Significant progress has been made in the development of synthetic routes to D-erythro-sphingosine. The choice of the optimal synthetic strategy is contingent upon the specific requirements of the research or application. Syntheses from chiral pool precursors, particularly L-serine, are well-established and reliable for producing gram quantities of the target molecule. Asymmetric synthesis routes, while potentially more elegant and efficient, may require more specialized reagents and optimization. The continued development of novel synthetic methodologies will undoubtedly lead to even more efficient and versatile approaches for the synthesis of D-erythro-sphingosine and its analogues, facilitating further research into their biological functions.
Cost-benefit analysis of different sphingolipid synthesis strategies
For Researchers, Scientists, and Drug Development Professionals
Sphingolipids, a class of bioactive lipids, are integral to cellular structure and signaling, playing critical roles in processes ranging from cell growth and differentiation to apoptosis and inflammation. The ability to synthesize specific sphingolipids is crucial for research into their physiological functions and for the development of novel therapeutics targeting sphingolipid metabolic pathways. This guide provides a cost-benefit analysis of the three primary strategies for sphingolipid synthesis: total chemical synthesis, enzymatic/chemoenzymatic synthesis, and cell-based synthesis. We offer an objective comparison of their performance, supported by experimental data, detailed methodologies, and process visualizations to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Synthesis Strategies
The choice of a synthesis strategy depends on a balance of factors including the desired molecular complexity, required purity, scalability, and cost. While total chemical synthesis offers versatility, it often involves lengthy processes and harsh conditions. Enzymatic methods provide high specificity and milder conditions, and cell-based systems offer a renewable production platform, particularly for complex structures.
| Parameter | Total Chemical Synthesis | Enzymatic / Chemoenzymatic Synthesis | Cell-Based Synthesis (Metabolic Engineering) |
| Typical Yield | Variable, can be high for simple sphingolipids (e.g., >70% for sphingosine over several steps) but decreases with complexity. | Generally high, with specific steps often exceeding 80-90%. Overall yields are favorable due to fewer protection/deprotection steps. | Variable, dependent on the strain and fermentation conditions. Often reported as titer (e.g., mg/L) or fold-increase over baseline. |
| Purity & Stereoselectivity | Can be high, but may require challenging purification steps to remove stereoisomers and reaction byproducts. | Excellent stereoselectivity due to enzyme specificity, leading to high product purity. | High stereochemical purity as synthesis is biologically controlled. Purity depends on downstream processing. |
| Scalability | Can be scaled up, but may require specialized equipment for handling hazardous reagents and high pressures. | Scalable, particularly with immobilized enzymes. Bioreactors can be used for larger quantities. | Highly scalable using standard industrial fermentation technology. |
| Cost | Can be high due to multi-step processes, expensive catalysts (e.g., precious metals), and the need for purification. | Initial enzyme cost can be high, but enzymes can often be reused. Overall process can be more cost-effective.[1] | Potentially the most cost-effective for large-scale production due to the use of inexpensive feedstocks. |
| Complexity of Product | Can produce a wide variety of analogs and labeled compounds. Synthesis of complex glycosphingolipids is extremely challenging. | Ideal for synthesizing complex, regio- and stereospecific structures like gangliosides that are difficult to achieve chemically.[2][3][4][5] | Well-suited for producing complex, naturally occurring sphingolipids. Creating novel structures requires extensive genetic engineering. |
| Environmental Impact | Higher, often involves hazardous organic solvents, heavy metal catalysts, and significant energy input. | Lower, uses biodegradable catalysts (enzymes) and typically aqueous, milder reaction conditions. | Generally lower environmental impact, but requires consideration of energy for fermentation and waste from biomass. |
Strategy 1: Total Chemical Synthesis
Total chemical synthesis provides unparalleled flexibility in creating novel sphingolipid analogs, including those with modified backbones, fluorescent tags, or isotopic labels for research purposes.[1] However, the synthesis of complex sphingolipids, particularly those with intricate carbohydrate headgroups, can be a laborious process involving numerous protection and deprotection steps, which often leads to a decrease in overall yield.
Example Workflow: Total Synthesis of D-erythro-Sphingosine
The total synthesis of the core sphingoid base, D-erythro-sphingosine, can be achieved with high enantiopurity starting from a chiral precursor like D-galactose or L-serine.[6][7] A general workflow involves the stereocontrolled introduction of the two chiral centers and the trans-double bond.
Caption: Workflow for the total chemical synthesis of D-erythro-sphingosine.
Experimental Protocol: Synthesis of Ceramide from Sphingosine
This protocol outlines the N-acylation of a synthesized sphingosine backbone to produce ceramide.
-
Dissolution: Dissolve D-erythro-sphingosine (1 equivalent) in an appropriate solvent system (e.g., a mixture of tetrahydrofuran and water).
-
Activation of Fatty Acid: Activate the desired fatty acid (e.g., palmitic acid, 1.1 equivalents) to an acylating agent. This can be achieved by converting it to an acid chloride or by using a coupling agent such as N-hydroxysuccinimide (NHS).
-
Acylation Reaction: Add the activated fatty acid to the sphingosine solution. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting sphingosine is consumed.
-
Workup and Purification: Quench the reaction and perform a liquid-liquid extraction to remove water-soluble impurities. The crude product is then purified using column chromatography on silica gel to yield the pure ceramide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Strategy 2: Enzymatic and Chemoenzymatic Synthesis
Enzymatic synthesis leverages the high specificity of enzymes to catalyze reactions under mild, aqueous conditions. This approach is particularly advantageous for reactions requiring high stereoselectivity, such as glycosylation. Chemoenzymatic strategies combine the versatility of chemical synthesis for creating the core backbone with the precision of enzymatic catalysis for subsequent modifications, like the addition of complex sugar moieties.[2][3] This hybrid approach significantly reduces the number of steps and improves yields for complex molecules like gangliosides.[4][5]
Example Workflow: Chemoenzymatic Synthesis of GM3 Ganglioside
The synthesis of the ganglioside GM3 can be efficiently achieved by first chemically synthesizing a lactosyl sphingosine acceptor, followed by a one-pot, multi-enzyme sialylation reaction.[8]
Caption: Chemoenzymatic synthesis of GM3 ganglioside.
Experimental Protocol: Enzymatic Synthesis of Ceramide from Sphingomyelin
This protocol describes the hydrolysis of sphingomyelin to produce ceramide using the enzyme phospholipase C.[1]
-
System Preparation: Prepare a two-phase reaction system consisting of an organic solvent (e.g., a 50:50 mixture of ethyl acetate and hexane) and an aqueous buffer. Sphingomyelin is dissolved in the organic phase.
-
Enzyme Addition: Add phospholipase C from Clostridium perfringens to the aqueous phase. The reaction occurs at the interface of the two phases.
-
Enhancement: Add ethanol to the system to enhance the rate of ceramide formation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specified time (e.g., 75 minutes).
-
Phase Separation: After the reaction, separate the organic phase, which contains the ceramide product.
-
Purification and Analysis: Evaporate the solvent and purify the ceramide using chromatography. Quantify the yield using HPLC or LC-MS. An optimized system can achieve high conversion efficiency.[1]
Strategy 3: Cell-Based Synthesis
Cell-based synthesis, primarily using metabolically engineered microorganisms like the yeast Saccharomyces cerevisiae, presents a promising platform for the sustainable and scalable production of sphingolipids.[9][10][11][12] By introducing heterologous genes and modifying native metabolic pathways, yeast can be engineered to produce specific sphingolipids, such as sphingosine-1-phosphate (S1P).[13] This approach is particularly attractive for producing complex, naturally occurring sphingolipids from inexpensive carbon sources.
Example Workflow: Microbial Production of Sphingosine-1-Phosphate (S1P)
Engineering S. cerevisiae for S1P production involves introducing human sphingolipid metabolism genes and knocking out native genes to prevent product degradation and byproduct formation.[13]
Caption: Metabolic engineering of yeast for S1P production.
Experimental Protocol: Yeast Fermentation and Sphingolipid Extraction
This protocol provides a general outline for producing and extracting sphingolipids from an engineered yeast strain.
-
Strain Cultivation: Grow the engineered S. cerevisiae strain in a suitable seed culture medium.
-
Bioreactor Fermentation: Inoculate a bioreactor containing a defined fermentation medium with the seed culture. Run a fed-batch fermentation process under controlled conditions (e.g., temperature, pH, dissolved oxygen) to achieve high cell density.
-
Induction: If using an inducible promoter system (e.g., for SPHK1 expression), add the appropriate inducer at a specific point during the fermentation.
-
Cell Harvesting: After the fermentation is complete, harvest the yeast cells by centrifugation.
-
Lipid Extraction: Resuspend the cell pellet and perform a total lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, which typically uses a chloroform/methanol solvent system.
-
Purification: The crude lipid extract can be further purified using solid-phase extraction (SPE) or preparative HPLC to isolate the target sphingolipid.
-
Analysis: Analyze the final product for identity and purity using LC-MS/MS.
Key Signaling Pathways Involving Sphingolipids
Understanding the biological context of sphingolipids is essential. Ceramide and Sphingosine-1-Phosphate (S1P) are two key metabolites that often have opposing effects, forming a "sphingolipid rheostat" that determines cell fate.
Ceramide-Mediated Apoptosis Pathway
Elevated levels of ceramide, generated in response to cellular stress, act as a second messenger to initiate programmed cell death (apoptosis).
Caption: Simplified ceramide-mediated apoptosis pathway.
Sphingosine-1-Phosphate (S1P) Pro-Survival Pathway
In contrast to ceramide, S1P promotes cell survival and proliferation. It is generated by the phosphorylation of sphingosine and can act intracellularly or be secreted to activate cell surface G protein-coupled receptors (S1PR1-5).
Caption: Overview of the S1P pro-survival signaling pathway.
Conclusion
The selection of a sphingolipid synthesis strategy is a critical decision that impacts project timelines, costs, and outcomes. Total chemical synthesis offers the greatest flexibility for creating novel analogs but can be complex and costly for intricate molecules. Chemoenzymatic synthesis provides an elegant and efficient solution for producing complex, stereochemically defined sphingolipids by combining the best of chemical and enzymatic methods. Finally, cell-based synthesis through metabolic engineering is emerging as a powerful, scalable, and potentially cost-effective platform for the large-scale production of naturally occurring sphingolipids. By carefully considering the comparative data and methodologies presented in this guide, researchers can make an informed choice that best aligns with their scientific and developmental objectives.
References
- 1. Enzymatic production of ceramide from sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Chemoenzymatic Strategy for the Synthesis of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing chemoenzymatic synthesis and covalent immobilization of a comprehensive ganglio-glycosphingolipid library enables functional multiplex bead assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic Total Synthesis of GM3 Gangliosides Containing Different Sialic Acid Forms and Various Fatty Acyl Chains. | Semantic Scholar [semanticscholar.org]
- 9. Metabolic Engineering Strategies for Improved Lipid Production and Cellular Physiological Responses in Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering of Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Engineering and Synthetic Biology of Yeast • iBiology [ibiology.org]
- 13. Engineering of Saccharomyces cerevisiae as a platform strain for microbial production of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Impurities in Synthetic Sphingolipids
The burgeoning field of sphingolipid-based therapeutics necessitates robust analytical methodologies to ensure the purity and safety of synthetic sphingolipids. For researchers, scientists, and drug development professionals, the precise quantification of impurities is a critical aspect of quality control. This guide provides a comparative overview of the most effective analytical techniques for this purpose, supported by experimental data and detailed protocols.
The Analytical Toolkit: A Comparative Overview
The primary analytical methods for quantifying impurities in synthetic sphingolipids include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While each technique offers distinct advantages, LC-MS/MS has emerged as the gold standard due to its unparalleled sensitivity and specificity.[1][2][3][4][5]
Table 1: Comparison of Analytical Methods for Impurity Quantification in Synthetic Sphingolipids
| Feature | HPLC (with UV/ELSD) | LC-MS/MS | NMR |
| Primary Use | Separation and quantification of major components and known impurities. | Identification and quantification of a wide range of impurities, including isomers and trace-level contaminants.[1][3][6] | Structural elucidation of unknown impurities and quantification of major components.[7][8] |
| Sensitivity | Moderate (µg/mL range) | High to Very High (pg/mL to ng/mL range) | Low (mg/mL range) |
| Specificity | Moderate; co-elution can be an issue. | High; can distinguish between isobaric and isomeric compounds.[9] | High; provides detailed structural information. |
| Quantitative Accuracy | Good for well-resolved peaks. | Excellent with appropriate internal standards.[5][10] | Good for high-concentration analytes; requires careful calibration. |
| Throughput | High | High | Low |
| Limitations | Limited sensitivity for trace impurities; requires chromophores for UV detection. | Matrix effects can influence ionization; requires expertise in method development. | Low sensitivity; complex spectra for mixtures. |
Deep Dive into Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of modern sphingolipid analysis, offering the ability to separate complex mixtures and provide sensitive and specific detection.[1][3][4][5][6] The choice between reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) is a key consideration.
Reversed-Phase LC-MS/MS: This is the most common approach for separating sphingolipids based on their hydrophobicity, primarily determined by the length and saturation of their fatty acid chains.
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS: HILIC is particularly advantageous for separating sphingolipids based on the polarity of their head groups, which is useful for resolving different classes of sphingolipids.[6]
Table 2: Performance Characteristics of a Representative LC-MS/MS Method for Sphingolipid Analysis
| Parameter | Performance |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| **Linearity (R²) ** | > 0.99 |
| Intra-day Precision (CV) | < 10% |
| Inter-day Precision (CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are representative and can vary depending on the specific analyte, matrix, and instrument.
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD)
HPLC is a robust technique for routine quality control, particularly for quantifying the main synthetic sphingolipid and known impurities present at higher concentrations.[4][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not as sensitive as MS-based methods for trace impurity quantification, NMR is an indispensable tool for the structural elucidation of unknown impurities.[12][7][8] 1D and 2D NMR experiments can provide detailed information about the chemical structure of an impurity, which is crucial for identifying process-related side products or degradation products.
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS for the Quantification of Synthetic Ceramide Impurities
1. Sample Preparation:
-
Dissolve the synthetic ceramide sample in a suitable organic solvent (e.g., methanol/chloroform, 2:1, v/v) to a final concentration of 1 mg/mL.
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the target ceramide or a ceramide with an odd-chain fatty acid).
-
Perform a serial dilution to create a calibration curve.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the precursor ion ([M+H]⁺) and a characteristic product ion (e.g., the sphingoid base fragment) for the target ceramide and potential impurities.
-
Collision Energy: Optimize for each analyte.
4. Data Analysis:
-
Quantify the impurities by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow and Signaling Context
To provide a clearer understanding of the analytical process and the biological relevance of sphingolipids, the following diagrams illustrate a typical workflow for impurity analysis and a simplified sphingolipid signaling pathway.
Caption: Workflow for impurity analysis of synthetic sphingolipids.
Caption: Key steps in the de novo sphingolipid biosynthesis pathway.[13][14][15][16]
Conclusion
The choice of analytical method for quantifying impurities in synthetic sphingolipids depends on the specific requirements of the analysis, including the expected impurity levels, the need for structural information, and throughput considerations. While HPLC offers a reliable method for routine quality control, LC-MS/MS provides the sensitivity and specificity required for comprehensive impurity profiling. NMR remains a powerful tool for the definitive structural elucidation of unknown impurities. By selecting the appropriate combination of these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of synthetic sphingolipid-based products.
References
- 1. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 2. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational studies of sphingolipids by NMR spectroscopy. I. Dihydrosphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingolipid - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Human genetic defects of sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sphingolipid Synthesis: Benchmarking New Methods Against Established Protocols
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of sphingolipids is paramount for advancing studies into their myriad biological functions and therapeutic potential. This guide provides an objective comparison of established and novel sphingolipid synthesis methodologies, supported by experimental data, detailed protocols, and pathway visualizations.
Sphingolipids, a class of complex lipids, are integral components of cell membranes and serve as critical signaling molecules in a host of physiological and pathological processes. The ability to synthesize these molecules with high purity and yield is crucial for research in areas ranging from cancer biology to neurodegenerative diseases. This guide benchmarks three key synthetic strategies: established total chemical synthesis, increasingly popular chemoenzymatic methods, and emerging solid-phase synthesis.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route for sphingolipids depends on several factors, including the desired complexity of the molecule, required yield and purity, scalability, and available resources. Below is a summary of quantitative data for each method.
| Method | Key Advantages | Key Disadvantages | Typical Yield | Purity | Scalability |
| Total Chemical Synthesis | High versatility for creating unnatural analogs; well-established procedures. | Often requires extensive protecting group manipulations, leading to lower overall yields and difficult purification. | 60-75% for basic ceramides[1][2], ~71% over 6 steps for D-erythro-sphingosine[3]. | High purity achievable with rigorous purification. | Can be challenging and costly to scale up due to multiple steps and reagent use. |
| Chemoenzymatic Synthesis | High regio- and stereoselectivity from enzymes reduces protecting group steps and byproducts; reactions often performed in aqueous media. | Limited by enzyme availability, stability, and substrate specificity; may require synthesis of initial substrates. | High yields reported, e.g., 95% for lyso-GM3 synthesis[4], 98-99% for final acylation to gangliosides[5]. | Generally high due to enzyme specificity. | Potentially more scalable and cost-effective for complex glycosphingolipids by reducing synthetic steps[4]. |
| Solid-Phase Synthesis | Amenable to automation and high-throughput synthesis of libraries; purification is simplified by washing the resin-bound product. | Can have lower yields compared to solution-phase methods; challenges with reagent accessibility to the solid support. | Crude purity of ~70% has been achieved in rapid manual methods for peptides, which can be analogous[6]. Specific yield data for sphingolipids is less common. | High purity can be achieved after cleavage and final purification. | Excellent for small-scale library synthesis; large-scale synthesis can be expensive due to the cost of resins and reagents. |
Key Sphingolipid Signaling Pathways
Sphingolipids are central to a complex network of signaling pathways that regulate cell fate. Understanding these pathways is critical for the application of synthetically derived sphingolipids in biological research.
Figure 1. Overview of Sphingolipid Metabolism.
Ceramide and Sphingosine-1-Phosphate (S1P) are two key signaling molecules with often opposing effects. Ceramide is implicated in apoptosis, cell cycle arrest, and senescence, while S1P promotes cell survival, proliferation, and migration.
References
- 1. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Concise and Scalable Synthesis of High Enantiopurity (−)-D-erythro-Sphingosine Using Peptidyl Thiol Ester-Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing chemoenzymatic synthesis and covalent immobilization of a comprehensive ganglio-glycosphingolipid library enables functional multiplex bead assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Boc-1-pivaloyl-D-erythro-sphingosine: A Procedural Guide
For Immediate Release
Researchers and laboratory personnel are advised to adhere to the following comprehensive safety and disposal procedures for N-Boc-1-pivaloyl-D-erythro-sphingosine. This guide is intended to provide essential, immediate safety and logistical information, ensuring the safe handling and disposal of this chemical compound.
I. Understanding the Hazards
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Due to these potential risks, all personnel must use appropriate personal protective equipment (PPE) and follow the handling and disposal protocols outlined below.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1] If dust is generated, a dust respirator is required.[3]
Handling Procedures:
-
Obtain special instructions before use.[1]
-
Do not handle until all safety precautions have been read and understood.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke when using this product.[1]
III. Disposal Procedures
Waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[3] Do not allow the product to enter drains.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound.[2]
-
Place the material into a clearly labeled, sealed container for hazardous waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound (e.g., pipette tips, gloves, weighing paper) must be considered contaminated.
-
Place all contaminated materials into a designated, sealed hazardous waste container.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional guidelines.
-
Step 2: Labeling and Storage
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Toxic," "Environmental Hazard").
-
Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials.
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Provide the waste disposal company with all available safety information for the compound.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
| Scenario | Immediate Action |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |
| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[1] |
| Inhalation | Move to fresh air. Call a physician.[1] |
| Ingestion | If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician. |
| Small Spill | Use appropriate tools to put the spilled solid in a convenient waste disposal container.[3] |
| Large Spill | Evacuate the danger area, observe emergency procedures, and consult an expert.[1] Use a shovel to put the material into a convenient waste disposal container.[3] |
The following diagram outlines the immediate response actions for accidental exposure.
Caption: Emergency response for accidental exposure.
References
Essential Safety and Logistics for Handling N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of N-Boc-1-pivaloyl-D-erythro-sphingosine. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is paramount when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Specification |
| Primary | Eye Protection | Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | |
| Body Protection | Laboratory coat. | |
| Secondary | Respiratory Protection | Required when there is a risk of generating dust or aerosols. Use a NIOSH-approved respirator. |
| Face Protection | Face shield to be used in conjunction with goggles for splash hazards. | |
| Tertiary | Foot Protection | Closed-toe shoes. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Receiving and Inspection
-
Visual Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Glove Usage: Always wear chemical-resistant gloves when handling the package.
-
Segregation: Keep the compound segregated from incompatible materials.
Storage
-
Temperature: Store in a cool, dry, and well-ventilated area.
-
Container: Keep the container tightly closed.
-
Light: Protect from light.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Categorization: this compound waste should be considered chemical waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.
Visual Guidance
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: A step-by-step guide to the proper disposal of chemical waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
